Benzo[b]thiophene-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLRCHMGDDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192891 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39827-11-7 | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianaphthene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. It is a reactive acyl chloride that serves as a versatile building block in organic synthesis, particularly for the introduction of the benzo[b]thiophene-2-carbonyl moiety.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅ClOS | [1][2] |
| Molecular Weight | 196.65 g/mol | [1][2] |
| CAS Number | 39827-11-7 | [1][2] |
| Melting Point | 83-88 °C | [1] |
| Boiling Point | 176 °C at 17 mmHg | [1] |
| Appearance | White solid | [1] |
| Solubility | Reacts with water. Soluble in many common organic solvents. | [3][4] |
| Purity | ≥ 95% (by NMR) | [1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~8.1 (s, 1H), 7.9-7.8 (m, 2H), 7.5-7.4 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ ~162.0, 141.5, 139.5, 135.0, 127.0, 126.5, 125.0, 123.0 |
| Infrared (IR) | Characteristic C=O stretch for an acyl chloride (~1750 cm⁻¹) |
Synthesis and Reactivity
This compound is a versatile reagent primarily utilized for acylation reactions. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Synthesis Workflow
The most common laboratory synthesis of this compound involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Caption: General synthesis workflow for this compound.
Key Reactions
As an acyl chloride, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it a valuable precursor for a range of benzo[b]thiophene derivatives.[5]
Caption: Reactivity of this compound with common nucleophiles.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its subsequent use in acylation reactions. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Synthesis of this compound
This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or DCM.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid exposure to the corrosive and toxic fumes.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.
General Protocol for Amide Formation
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the amine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, which is also corrosive.[6] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The benzo[b]thiophene scaffold is a key structural motif in numerous pharmaceuticals. The ability to readily introduce this moiety via the reactive acyl chloride functionality makes this compound a frequently used intermediate in the development of new therapeutic agents. Its derivatives have been investigated for a variety of medicinal applications.
References
Benzo[b]thiophene-2-carbonyl chloride CAS number lookup
CAS Number: 39827-11-7
This technical guide provides an in-depth overview of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a reactive acyl chloride that serves as a versatile building block for the synthesis of a wide range of benzo[b]thiophene derivatives.
| Property | Value | Reference |
| CAS Number | 39827-11-7 | N/A |
| Molecular Formula | C₉H₅ClOS | N/A |
| Molecular Weight | 196.65 g/mol | N/A |
| Melting Point | 85-86 °C | [1] |
| Boiling Point | 176 °C at 17 mmHg | [1] |
| Appearance | White to orange to green powder/crystal | [1] |
| Purity | Typically ≥98% | N/A |
Synthesis and Reactivity
This compound is primarily synthesized from Benzo[b]thiophene-2-carboxylic acid. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed to introduce the benzo[b]thiophene-2-carbonyl moiety into various molecules.[2]
Experimental Protocol: Synthesis from Benzo[b]thiophene-2-carboxylic acid
This protocol is adapted from a general procedure for the synthesis of thiophene-2-carbonyl chloride.[3]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent with a stoichiometric excess of thionyl chloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Alternative Synthesis from Cinnamic Acid
An alternative route involves the synthesis of a chlorinated derivative, 3-chlorothis compound, starting from cinnamic acid.[4]
Procedure:
-
A mixture of cinnamic acid, pyridine, and thionyl chloride in chlorobenzene is heated at reflux for an extended period (e.g., 48 hours).[4]
-
After the reaction, the excess thionyl chloride is removed, and the resulting product is isolated.[4]
Applications in Research and Drug Development
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] this compound is a crucial intermediate for the synthesis of these bioactive molecules.
Enzyme Inhibition
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as potent enzyme inhibitors.
-
Phosphoglycerate Dehydrogenase (PHGDH) Inhibition: Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH, a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer.[9] Inhibition of PHGDH can disrupt cancer cell proliferation.[9]
-
Cholinesterase Inhibition: Benzo[b]thiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[10]
-
RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in cancer cell migration and invasion.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by benzo[b]thiophene derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.
References
- 1. This compound CAS#: 39827-11-7 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[b]thiophene-2-carbonyl chloride
Abstract: Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic compound widely employed as a versatile intermediate in the realms of organic synthesis, pharmaceutical development, and material science. Its unique molecular architecture, combining a benzothiophene core with a reactive acyl chloride moiety, makes it an essential building block for constructing complex, biologically active molecules and advanced materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Identification
This compound, also known as 1-benzothiophene-2-carbonyl chloride, consists of a benzene ring fused to a thiophene ring, with a carbonyl chloride group attached at the 2-position of the thiophene moiety.[1] This structure is the foundation of its chemical reactivity and utility.
Chemical Structure:
(Structure represented via SMILES: C1=CC=C2C(=C1)C=C(S2)C(=O)Cl[2])
Physicochemical Properties
The compound is typically a white to off-white or green crystalline solid.[3][4] It is sensitive to moisture and should be handled accordingly.[3] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClOS | [3][4] |
| Molecular Weight | 196.65 g/mol | [3][4] |
| CAS Number | 39827-11-7 | [3] |
| Appearance | White to Orange to Green powder/crystal | [3] |
| Melting Point | 77 - 88 °C | [3][4][5] |
| Boiling Point | 176 °C (at 17 mmHg) | [3][4] |
| Purity | ≥ 95% (NMR) | [4] |
| InChIKey | DNGLRCHMGDDHNC-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.
| Technique | Parameters | Observed Signals (δ in ppm) | Reference |
| ¹H NMR | 300 MHz, CDCl₃ | 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H) | [3] |
| ¹³C NMR | 300 MHz, CDCl₃ | 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91 | [3] |
Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, the characteristic absorption band for the carbonyl (C=O) stretching of an acyl chloride is expected to be strong and appear in the range of 1770-1815 cm⁻¹.
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 196, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
Synthesis Pathway
This compound is most commonly synthesized from its corresponding carboxylic acid, Benzo[b]thiophene-2-carboxylic acid (also known as Thianaphthene-2-carboxylic acid).[3] The reaction involves a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid group into a more reactive acyl chloride.
Caption: Synthesis of this compound.
General Reactivity
As a reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity makes it a valuable building block for introducing the benzo[b]thiophene-2-carbonyl moiety into a wide range of molecules.
Caption: Role as a versatile synthetic intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure based on the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.
-
Reagents: To the flask, add Benzo[b]thiophene-2-carboxylic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous solvent (e.g., toluene or DCM).
-
Reaction Initiation: Add an excess of thionyl chloride (approx. 2.0-3.0 eq) to the suspension. Add one drop of DMF as a catalyst.
-
Reflux: Gently heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 40-80°C). Stir the mixture at this temperature. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.
-
Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a non-polar solvent like hexane or by vacuum distillation. The solid product should be stored under an inert atmosphere.
Applications in Research and Development
This compound is a crucial reagent for the synthesis of a variety of target molecules:
-
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of diverse bioactive compounds and pharmaceuticals.[4] The benzo[b]thiophene scaffold is a known pharmacophore present in various therapeutic agents.
-
Material Science: The compound is utilized in the development of advanced materials, such as specialized polymers and coatings, where specific chemical properties are needed for enhanced performance.[4]
-
Agrochemicals: It is also a building block for creating new agrochemicals.[4]
Safety and Handling
This compound is classified as a corrosive and irritant substance.[3] It causes severe skin burns and eye damage and is sensitive to moisture.[3] Adherence to strict safety protocols is mandatory.
| Hazard Class | Precautionary Statement | Reference |
| Corrosive (C), Irritant (Xi) | Causes severe skin burns and eye damage. | [3] |
| Handling | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| First Aid (Skin) | P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| First Aid (Ingestion) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1] |
| Storage | Store under an inert gas (nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place. | [3] |
References
An In-depth Technical Guide on the 13C NMR Spectral Data of Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data of Benzo[b]thiophene-2-carbonyl chloride. Due to the limited availability of experimentally derived and fully assigned 13C NMR data for this specific compound in publicly accessible literature, this document presents predicted spectral data alongside comprehensive experimental protocols for its synthesis and 13C NMR analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of spectral data from structurally related benzo[b]thiophene derivatives. It is important to note that these are theoretical values and may differ from experimental results.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~160-165 |
| C-2 | ~135-140 |
| C-3 | ~130-135 |
| C-3a | ~138-142 |
| C-4 | ~125-130 |
| C-5 | ~124-128 |
| C-6 | ~123-127 |
| C-7 | ~122-126 |
| C-7a | ~139-143 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous chlorobenzene
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
A stirred mixture of benzo[b]thiophene-2-carboxylic acid, a catalytic amount of pyridine, and anhydrous chlorobenzene is prepared in a round-bottom flask equipped with a reflux condenser.
-
Thionyl chloride is added to the mixture.
-
The reaction mixture is heated at reflux for an extended period (e.g., 24-48 hours) to ensure complete conversion.
-
After reflux, the excess thionyl chloride and chlorobenzene are removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or distillation under reduced pressure.
13C NMR Data Acquisition
The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum.[2][3]
Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the 13C probe.
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).[2]
-
Use a standard pulse sequence for proton-decoupled 13C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ a suitable relaxation delay (d1), typically 1-2 seconds for a qualitative spectrum.[2]
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]
-
Perform baseline correction.
Workflow for 13C NMR Analysis
The following diagram illustrates a typical workflow for the analysis of a chemical compound using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR Analysis.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound for professionals in the chemical and pharmaceutical sciences. While experimental data is currently sparse, the provided predicted data and established protocols offer a strong starting point for further research and application.
References
FT-IR Analysis of Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of Benzo[b]thiophene-2-carbonyl chloride. This key intermediate in organic synthesis is of significant interest in pharmaceutical and agrochemical research. This document outlines the expected vibrational frequencies, detailed experimental protocols for its synthesis and FT-IR analysis, and a logical workflow for the analytical process.
Predicted FT-IR Spectral Data
While a publicly available, fully assigned FT-IR spectrum of this compound is not readily accessible, a predictive summary of its characteristic vibrational modes can be compiled based on established correlation tables for its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding functional groups, and the predicted wavenumber ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | C-H (Benzene Ring) | 3100 - 3000 | Medium |
| C=O Stretch (Acid Chloride) | C=O | 1815 - 1770 | Strong |
| Aromatic C=C Stretch | C=C (Benzene and Thiophene Rings) | 1600 - 1450 | Medium |
| C-Cl Stretch | C-Cl | 830 - 560 | Strong |
| Aromatic C-H Out-of-Plane Bending | C-H (Benzene Ring) | 900 - 675 | Strong |
| C-S Stretch | C-S (Thiophene Ring) | 700 - 600 | Medium |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other suitable inert solvent)
-
Dry glassware (round-bottom flask, reflux condenser with a drying tube)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with calcium chloride).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by distillation under reduced pressure.
FT-IR Analysis Protocol
The FT-IR spectrum of the solid this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
2.2.1. KBr Pellet Method
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr) (100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Place a small amount of KBr in an agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the synthesized this compound to the KBr.
-
Grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure to the die according to the manufacturer's instructions to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty spectrometer to correct for atmospheric water and carbon dioxide.
2.2.2. Attenuated Total Reflectance (ATR) Method
Materials:
-
This compound (a small amount)
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid this compound onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.
-
Record the FT-IR spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for FT-IR analysis.
An In-depth Technical Guide to the Mass Spectrometry of Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of Benzo[b]thiophene-2-carbonyl chloride is predicted to exhibit a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The relative abundances are estimations based on the fragmentation of similar aromatic acyl chlorides and benzothiophene derivatives.
| m/z | Predicted Fragment Ion | Proposed Formula | Predicted Relative Abundance (%) |
| 196/198 | [M]⁺˙ (Molecular Ion) | [C₉H₅ClOS]⁺˙ | 40 |
| 161 | [M - Cl]⁺ | [C₉H₅OS]⁺ | 100 (Base Peak) |
| 133 | [M - Cl - CO]⁺ | [C₈H₅S]⁺ | 80 |
| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | 30 |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through a series of characteristic steps. The primary fragmentation is the cleavage of the acyl chloride group, followed by fragmentation of the benzothiophene ring system.
A key fragmentation pathway involves the initial loss of a chlorine radical from the molecular ion to form the highly stable benzoyl-type cation (m/z 161), which is predicted to be the base peak. This is a common fragmentation pattern for aromatic acyl chlorides. Subsequent loss of a neutral carbon monoxide molecule from this ion leads to the formation of the benzothiophenyl cation (m/z 133). Further fragmentation of the benzothiophene ring can occur, leading to smaller fragments.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
The following is a general experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
GC Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless (or split, depending on sample concentration)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/sec
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for injection.
Experimental Workflow
The general workflow for the mass spectrometric analysis of a solid sample like this compound is illustrated in the following diagram.
Caption: General workflow for GC-MS analysis of this compound.
An In-depth Technical Guide to the Acylation Mechanism of Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acylation mechanism involving Benzo[b]thiophene-2-carbonyl chloride. Benzo[b]thiophene derivatives are significant pharmacophores due to their presence in numerous biologically active natural and synthetic compounds.[1][2] The introduction of an acyl group onto an aromatic nucleus via Friedel-Crafts acylation using this compound is a pivotal step in the synthesis of various therapeutic agents. This document details the underlying mechanistic principles, experimental protocols, and relevant data to support research and development in this area.
Introduction to Acylation of Benzo[b]thiophene Systems
The Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of a nucleophilic aromatic ring with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst.[3][6] this compound serves as a versatile acylating agent, enabling the introduction of the benzo[b]thienyl-2-carbonyl moiety onto various aromatic and heteroaromatic substrates.
Understanding the regioselectivity of electrophilic substitution on the benzo[b]thiophene ring itself is crucial. Electrophilic attack on the unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 position. This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at C3 compared to C2. However, if the C3 position is substituted, electrophilic attack can be directed to the C2 position.
The Acylation Mechanism
The acylation of an aromatic compound with this compound proceeds via a classical Friedel-Crafts acylation mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
The mechanism can be delineated into three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the this compound by coordinating to the carbonyl oxygen and, more importantly, by abstracting the chloride to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of the Catalyst: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.
Below is a DOT language script visualizing the general acylation mechanism.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
The following sections provide a general methodology for the synthesis of this compound and its subsequent use in a Friedel-Crafts acylation reaction.
Synthesis of this compound
This compound is typically prepared from the corresponding carboxylic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
General Protocol for Friedel-Crafts Acylation
This protocol outlines a general procedure for the acylation of an aromatic substrate using this compound and aluminum chloride.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.[3]
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool the mixture in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Dissolve the this compound in the anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride.
-
Addition of Aromatic Substrate: After the formation of the acylium ion complex, add the aromatic substrate, either neat or dissolved in the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically a few hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[7] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Below is a DOT language script visualizing a typical experimental workflow.
Caption: Typical experimental workflow for Friedel-Crafts acylation.
Quantitative Data
The yield and spectroscopic data of acylated benzo[b]thiophene derivatives are crucial for the characterization and validation of the synthesized compounds. The following tables summarize representative data from the literature for various acylated benzo[b]thiophene compounds.
Table 1: Reaction Yields of Acylated Benzo[b]thiophene Derivatives
| Entry | Acylating Agent | Aromatic Substrate | Product | Yield (%) | Reference |
| 1 | This compound | Hydrazine | (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 67 | [8] |
| 2 | This compound | Hydrazine | (E)-N'-(Benzo[d][9][10]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 52 | [8] |
| 3 | This compound | Hydrazine | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 85 | [8] |
| 4 | This compound | Hydrazine | (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | 41 | [8] |
Note: The yields are for the multi-step synthesis of acylhydrazone derivatives starting from the reaction of the carbonyl chloride with hydrazine, followed by condensation.
Table 2: Spectroscopic Data for Representative Acylated Benzo[b]thiophene Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |
| (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 12.32, 12.21, 8.99, 8.89, 8.74–8.60, 8.52, 8.44, 8.27, 8.24–8.14, 8.13–7.98, 7.59–7.39 | 161.86, 161.44, 158.42, 150.89, 150.69, 148.91, 145.43, 143.10, 142.06, 140.49, 140.39, 139.08, 138.09, 137.36, 137.10, 134.08, 133.62, 132.15, 130.14, 130.06, 126.87, 126.73, 126.11, 126.03, 125.69, 125.55, 125.20, 124.90, 124.11, 122.92, 122.67 | HRMS (ESI) m/z: calcd. for C₁₅H₁₂N₃OS [M+H]⁺ 282.0701, found 282.0691 | [8] |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 12.29, 12.16, 8.52, 8.49–8.30, 8.32–7.91, 7.71–7.57, 7.57–7.41 | 166.97, 161.82, 161.41, 158.41, 147.15, 143.87, 143.00, 140.46, 139.08, 138.17, 137.40, 134.68, 132.01, 131.65, 131.51, 131.11, 130.78, 129.36, 128.54, 127.54, 126.91, 126.72, 125.97, 125.56, 125.20, 124.96, 122.93, 122.49 | HRMS (ESI) m/z: calcd. for C₁₇H₁₃N₂O₃S [M+H]⁺ 325.0641, found 325.0626 | [8] |
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 9.24, 8.29, 8.12, 7.47, 3.82 | 164.2, 149.6, 144.9, 144.5, 131.4, 124.3, 122.0, 119.4, 96.8, 51.4 | m/z (EI) 252 (M˙⁺, 100%) | [11] |
Conclusion
The Friedel-Crafts acylation utilizing this compound is a robust and versatile method for the synthesis of a wide array of acylated aromatic and heteroaromatic compounds. A thorough understanding of the reaction mechanism, regioselectivity, and experimental parameters is essential for the successful synthesis of target molecules with high yield and purity. This technical guide provides a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the exploration and application of benzo[b]thiophene-based compounds in the quest for novel therapeutic agents.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alexandonian.com [alexandonian.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of functionalized molecules. Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the benzo[b]thiophene scaffold is a constituent of numerous biologically active agents. The reactivity of the acyl chloride group at the 2-position of the benzo[b]thiophene ring system makes it highly susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, experimental protocols, and the application of its derivatives in drug discovery, with a focus on their role as STING (Stimulator of Interferator of Genes) agonists.
Core Chemistry: Nucleophilic Acyl Substitution
The primary mode of reaction for this compound is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the acylated product. This process allows for the formation of a variety of derivatives, including amides, esters, thioesters, and ketones.
General Reaction Scheme:
Where Nu-H represents a nucleophile such as an amine, alcohol, thiol, or a carbon nucleophile.
Reactions with Nitrogen Nucleophiles: Synthesis of Amides and Hydrazides
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of benzo[b]thiophene-2-carboxamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, reaction with hydrazine hydrate yields the corresponding carbohydrazide, a key intermediate for further derivatization.
Experimental Protocol: Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides[1]
A solution of 3-chlorothis compound (0.002 mol) and a 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 mL of pyridine is refluxed for 10-15 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.
Experimental Protocol: Synthesis of 3-chlorobenzo[b]thiophene-2-carbohydrazide[2]
A mixture of 3-chlorothis compound (2.29 g, 0.01 mol) and hydrazine hydrate (99%, 0.32 g, 0.01 mol) in 25 mL of benzene is refluxed for 4 hours. Upon cooling, a solid product precipitates, which is then recrystallized from ethanol to afford the desired 3-chlorobenzo[b]thiophene-2-carbohydrazide.
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Amino-6-substituted benzothiazoles | 3-chlorothis compound | Pyridine | Reflux, 10-15 h | N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides | 50-58 | [1] |
| Hydrazine hydrate | 3-chlorothis compound | Benzene | Reflux, 4 h | 3-chlorobenzo[b]thiophene-2-carbohydrazide | Not Specified | [2] |
| Glycine | 3-chlorothis compound | 10% NaOH (aq) | Stirring, 1 h | 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid | Not Specified | [2] |
Reactions with Oxygen Nucleophiles: Synthesis of Esters
The reaction of this compound with alcohols and phenols in the presence of a base affords the corresponding benzo[b]thiophene-2-carboxylates (esters). While specific detailed protocols starting from the carbonyl chloride are not abundantly available in the cited literature, this transformation follows the standard Schotten-Baumann conditions.
General Experimental Protocol (Illustrative)
To a solution of an alcohol or phenol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, water, and brine, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
Reactions with Sulfur Nucleophiles: Synthesis of Thioesters
In a similar fashion, thiols and thiophenols can react with this compound to produce S-esters or thioesters. These reactions are also typically performed in the presence of a base to scavenge the HCl produced.
Reactions with Carbon Nucleophiles: Synthesis of Ketones
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents), provides a route to 2-acylbenzo[b]thiophenes (ketones). The use of less reactive organometallic reagents like organocadmium or organocuprate compounds is often preferred to prevent the common side reaction of tertiary alcohol formation, which can occur with more reactive Grignard reagents.
Application in Drug Discovery: Benzo[b]thiophene-2-carboxamides as STING Agonists
Derivatives of Benzo[b]thiophene-2-carboxamide have emerged as promising small-molecule agonists of the Stimulator of Interferon Genes (STING) pathway.[3] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[3][4]
STING Signaling Pathway Activation
The activation of the STING signaling cascade by benzo[b]thiophene-2-carboxamide derivatives represents a significant therapeutic strategy in cancer immunotherapy. The process can be visualized as a multi-step signaling cascade.
Caption: cGAS-STING signaling pathway and activation by small-molecule agonists.
Upon activation by agonists, STING translocates from the endoplasmic reticulum and recruits TANK-binding kinase 1 (TBK1).[5] This leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of genes for type I interferons and other inflammatory cytokines.[6] Western blot analyses have confirmed that treatment with benzo[b]thiophene-2-carboxamide derivatives increases the phosphorylation of downstream signaling molecules like TBK1 and IRF3.[3]
Drug Development Workflow
The discovery and development of benzo[b]thiophene-2-carboxamide derivatives as STING agonists follow a structured workflow common in medicinal chemistry.
Caption: Drug development workflow for STING agonists.
This workflow begins with the versatile starting material, this compound, which is reacted with a diverse library of amines to generate a collection of carboxamide derivatives. These compounds are then subjected to high-throughput screening to assess their STING-agonistic activity. Promising "hits" are identified and then enter a cycle of lead optimization, where structure-activity relationships (SAR) are established to design and synthesize more potent and drug-like analogs. This iterative process ultimately leads to the selection of a lead candidate for further preclinical and clinical development.
Conclusion
This compound is a highly valuable reagent in synthetic and medicinal chemistry. Its facile reaction with a wide range of nucleophiles, particularly amines, provides straightforward access to a diverse chemical space. The resulting benzo[b]thiophene-2-carboxamide derivatives have shown significant potential as immunomodulatory agents through the activation of the STING pathway, highlighting the importance of this scaffold in the development of novel cancer immunotherapies. The protocols and data presented in this guide offer a foundational resource for researchers engaged in the synthesis and application of benzo[b]thiophene-based compounds.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophene-2-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its significance stems from the highly reactive acyl chloride functional group attached to the 2-position of the benzo[b]thiophene scaffold. This guide provides a comprehensive technical overview of the reactivity of this carbonyl group, focusing on its susceptibility to nucleophilic attack and its application in the synthesis of novel compounds with therapeutic potential. Detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological relevance of the resulting derivatives are presented to serve as a valuable resource for professionals in organic synthesis and drug discovery.
Introduction: The Benzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene motif is a prominent pharmacophore found in numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. The versatility of the benzo[b]thiophene core allows for extensive structural modifications, enabling the fine-tuning of biological activity. This compound serves as a key intermediate in the functionalization of this scaffold, primarily through reactions at its electrophilic carbonyl carbon.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl group in this compound is characterized by a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. The primary reaction mechanism is nucleophilic acyl substitution . This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. The high reactivity of the acyl chloride facilitates these reactions, often proceeding under mild conditions with high yields.
Below is a generalized workflow for the synthesis of derivatives from this compound.
Caption: General workflow for the synthesis of Benzo[b]thiophene-2-derivatives.
Reactions with Nucleophiles: A Quantitative Overview
The versatility of this compound is demonstrated by its reactions with a variety of nucleophiles. This section provides a summary of these reactions, including quantitative yield data where available.
Reaction with Amine Nucleophiles: Synthesis of Carboxamides
The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted benzo[b]thiophene-2-carboxamides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
| Nucleophile | Product | Yield (%) | Reference |
| 2-Amino-6-substituted benzothiazole | N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 50-58 | [2] |
| Various aniline derivatives | N-phenylbenzo[b]thiophene-2-carboxamide derivatives | 72.3–89.2 |
Reaction with Hydrazine Nucleophiles: Synthesis of Acylhydrazones
This compound reacts with hydrazine hydrate or substituted hydrazines to form benzo[b]thiophene-2-carbohydrazides. These intermediates can be further condensed with various aldehydes to produce a diverse library of N-acylhydrazones, a class of compounds with significant biological activities.
| Reagents | Product | Yield (%) | Reference |
| 1. tert-butyl carbazate; 2. TFA; 3. Various aromatic aldehydes | (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides | 30-85 | [3] |
Reaction with Alcohols and Thiols: Synthesis of Esters and Thioesters
While specific literature examples with detailed yields for the direct reaction of this compound with alcohols and thiols are not prevalent in the searched literature, the principles of nucleophilic acyl substitution suggest that these reactions are feasible. The synthesis of benzo[b]thiophene-2-carboxylate esters and thioesters is expected to proceed efficiently, likely catalyzed by a base like pyridine. Alternative methods for synthesizing these esters from the corresponding carboxylic acid are also documented.
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures involving this compound.
General Procedure for the Synthesis of N-Acylhydrazone Derivatives
This protocol describes a two-step synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazides.[3]
Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide
-
To a solution of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1 mmol, 1 equivalent) in anhydrous dichloromethane (3 mL), add trifluoroacetic acid (20 mmol, 20 equivalents).
-
Stir the mixture at room temperature for 18 hours.
-
Co-evaporate the mixture with toluene to yield a white solid, which is used as the crude hydrazide in the next step.
Step 2: Synthesis of N-Acylhydrazone
-
To a solution of the crude benzo[b]thiophene-2-carbohydrazide (1 mmol, 1 equivalent) in ethanol (5 mL), add the desired aromatic aldehyde (1 mmol, 1 equivalent).
-
Add a catalytic amount of acetic acid (2 drops).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
This protocol details the synthesis of amide derivatives from 3-chlorothis compound and various substituted 2-aminobenzothiazoles.[2]
-
Dissolve 3-chlorothis compound (0.002 mol) and the corresponding 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 mL of pyridine.
-
Reflux the reaction mixture for 10-15 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.
Biological Significance and Signaling Pathways of Derivatives
Derivatives synthesized from this compound have shown promise in various therapeutic areas. This section explores some of the key biological activities and the underlying signaling pathways.
Antimicrobial Activity
Several benzo[b]thiophene-2-acylhydrazone and carboxamide derivatives have demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[3] While the exact mechanisms are still under investigation, two potential modes of action are proposed:
-
Disruption of Bacterial Cell Membrane: The lipophilic nature of the benzo[b]thiophene core may facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability, ultimately causing cell death.
-
Induction of Reactive Oxygen Species (ROS): Some antimicrobial agents are known to induce oxidative stress in bacteria by promoting the formation of ROS. These highly reactive species can damage cellular components such as DNA, proteins, and lipids, leading to cell death.[1]
Caption: Proposed antimicrobial mechanisms of benzo[b]thiophene derivatives.
A selection of benzo[b]thiophene-2-acylhydrazone derivatives and their minimum inhibitory concentrations (MIC) against S. aureus are presented below.
| Derivative Structure (Substituent on Aldehyde) | MIC (µg/mL) against S. aureus | Reference |
| 4-Nitrobenzylidene | >128 | [3] |
| 4-Fluorobenzylidene | 64 | [3] |
| 4-Chlorobenzylidene | 32 | [3] |
| Pyridin-2-ylmethylene (with 6-chloro-benzo[b]thiophene) | 4 | [3] |
Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies suggest that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial activity. For instance, the presence of a chlorine atom at the 6-position of the benzo[b]thiophene ring and a pyridin-2-ylmethylene moiety appears to enhance the activity against S. aureus.[3]
RAGE Antagonism and Anti-inflammatory Potential
Benzo[b]thiophene-2-carboxamide derivatives have been identified as potential antagonists of the Receptor for Advanced Glycation End-products (RAGE).[4][5] RAGE is a multi-ligand receptor of the immunoglobulin superfamily that plays a crucial role in chronic inflammation and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer. The binding of ligands, such as advanced glycation end-products (AGEs) and S100 proteins, to RAGE activates downstream signaling cascades, leading to the expression of pro-inflammatory cytokines and the generation of oxidative stress.
The proposed mechanism of action for benzo[b]thiophene-2-carboxamide RAGE antagonists involves binding to the receptor and blocking the interaction with its natural ligands, thereby inhibiting the activation of downstream signaling pathways.
Caption: Inhibition of the RAGE signaling pathway by benzo[b]thiophene-2-carboxamide antagonists.
Quantitative data for the RAGE antagonistic activity of a lead compound is provided below.
| Compound | IC50 (µM) | Reference |
| Benzo[b]thiophene-2-carboxamide derivative (3t') | 13.2 | [4][5] |
Conclusion
This compound is a highly reactive and versatile building block that provides a gateway to a rich diversity of heterocyclic compounds with significant potential in drug discovery. Its facile reaction with a broad range of nucleophiles allows for the systematic generation of compound libraries for biological screening. The demonstrated antimicrobial and RAGE antagonistic activities of its derivatives underscore the importance of the benzo[b]thiophene scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability and Storage of Benzo[b]thiophene-2-carbonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
Benzo[b]thiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Its utility, however, is intrinsically linked to its chemical stability and requires stringent storage and handling conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to degradation, recommended storage protocols, and general methodologies for assessing its stability. Furthermore, this guide explores the significant role of its derivatives as inhibitors of key signaling pathways implicated in various diseases, including cancer and microbial infections.
Chemical Identity and Properties
This compound is a solid organic compound with the molecular formula C₉H₅ClOS. Its structure features a benzothiophene core with a carbonyl chloride group at the 2-position, rendering it a highly reactive acylating agent. This reactivity is fundamental to its utility in organic synthesis but also dictates its inherent instability, particularly in the presence of nucleophiles.
| Property | Value |
| Molecular Formula | C₉H₅ClOS |
| Molecular Weight | 196.65 g/mol |
| CAS Number | 39827-11-7 |
| Appearance | White to off-white solid |
| Melting Point | 83-88 °C |
| Boiling Point | 176 °C at 17 mmHg |
Stability Profile and Degradation Pathways
The primary degradation pathway for this compound, as with other acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid, Benzo[b]thiophene-2-carboxylic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.
Key Factors Influencing Stability:
-
Moisture: The presence of even trace amounts of water can lead to significant degradation.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential decomposition reactions.
-
pH: Basic conditions can catalyze hydrolysis.
-
Light: While less critical than moisture, prolonged exposure to UV light may contribute to degradation.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, stringent storage and handling procedures are imperative.
| Condition | Recommendation | Rationale |
| Temperature | 0-8 °C | Minimizes the rate of degradation and potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, opaque glass container | Protects from moisture and light. |
| Handling | In a dry, well-ventilated area (e.g., fume hood) | Avoids inhalation of corrosive fumes and exposure to moisture. |
Incompatible Materials:
-
Water and moisture
-
Alcohols
-
Amines
-
Strong bases
-
Strong oxidizing agents
Experimental Protocols for Stability Assessment
Due to the lack of specific, published stability-indicating assays for this compound, this section provides a generalized framework for researchers to develop and validate such methods, based on established principles for acyl chlorides.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound in an inert, dry solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. Control samples should be stored under recommended conditions.
-
Sample Analysis: At specified time points, quench the reaction if necessary (e.g., by dilution with a dry, non-reactive solvent) and analyze the samples using a suitable analytical technique.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl in a suitable solvent at room temperature and 60°C | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH in a suitable solvent at room temperature and 60°C | To assess degradation in basic conditions. |
| Oxidation | 3% H₂O₂ in a suitable solvent at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid sample at 60°C and 80°C | To determine the effect of heat on the solid state. |
| Photostability | Exposure to light as per ICH Q1B guidelines | To assess the impact of light exposure. |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact compound from its degradation products.
Generalized HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.
NMR Spectroscopy for Monitoring Hydrolysis
NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of this compound in real-time, as the chemical shifts of the protons on the benzothiophene ring will differ between the acyl chloride and the resulting carboxylic acid.
Generalized NMR Protocol:
-
Prepare a solution of this compound in a deuterated inert solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire an initial ¹H NMR spectrum.
-
Introduce a controlled amount of D₂O.
-
Acquire a series of ¹H NMR spectra over time to monitor the disappearance of the signals corresponding to the starting material and the appearance of signals for the carboxylic acid.
-
The rate of hydrolysis can be determined by integrating the relevant peaks and plotting the concentration versus time.
Role in Drug Development and Signaling Pathways
This compound is a versatile building block for the synthesis of numerous derivatives with significant therapeutic potential. These derivatives have been shown to target and inhibit various signaling pathways implicated in cancer and infectious diseases.
Inhibition of STAT3 Signaling Pathway
Derivatives of this compound have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.
Targeting the RhoA/ROCK Pathway
Certain benzo[b]thiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which plays a critical role in cell motility, invasion, and metastasis.[3][4] Targeting this pathway is a promising approach for the development of anti-cancer agents that can prevent the spread of tumors.
Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.
Modulation of DYRK1A/DYRK1B Kinases
Derivatives of benzo[b]thiophene have emerged as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/DYRK1B). These kinases are involved in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders.
Caption: Inhibition of DYRK1A/DYRK1B kinases by Benzo[b]thiophene derivatives.
Antimicrobial Mechanisms of Action
Benzo[b]thiophene derivatives have demonstrated broad-spectrum antimicrobial activity. While the precise mechanisms are still under investigation for many compounds, proposed modes of action include the disruption of microbial cell membrane potential and the induction of reactive oxygen species (ROS), leading to cellular damage and death.[5]
Caption: Proposed antimicrobial mechanism of Benzo[b]thiophene derivatives.
Conclusion
This compound is a highly valuable yet reactive chemical intermediate. Its stability is paramount to its successful application in the synthesis of novel drug candidates. This guide has outlined the key factors influencing its stability and provided a framework for its proper storage, handling, and stability assessment. The diverse biological activities of its derivatives, particularly as inhibitors of critical signaling pathways, underscore the importance of this chemical scaffold in modern drug discovery. Further research into the quantitative stability of this compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Impact of Moisture on Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-carbonyl chloride is a crucial reagent and building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is largely derived from the high reactivity of the acyl chloride functional group. However, this same reactivity makes the compound highly susceptible to degradation by moisture, a critical consideration for its storage, handling, and use in synthetic protocols. This technical guide provides an in-depth analysis of the moisture sensitivity of this compound, offering insights into its hydrolysis, recommended handling procedures, and experimental considerations.
General Properties and Specifications
| Property | Value | Citation(s) |
| CAS Number | 39827-11-7 | [1][2][3] |
| Molecular Formula | C₉H₅ClOS | [2] |
| Molecular Weight | 196.65 g/mol | [2] |
| Appearance | White solid / Crystalline solid | [2] |
| Melting Point | 83 - 88 °C | [2][4] |
| Boiling Point | 176 °C at 17 mmHg | [2] |
| Purity | ≥ 95% | [1][2] |
| Key Hazard Statement | Causes severe skin burns and eye damage. Contact with water liberates toxic gas. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Protect from moisture. | [1][5][6][7] |
Reactivity with Water: Hydrolysis
Acyl chlorides are among the most reactive of carboxylic acid derivatives.[8] Their interaction with water is a rapid and typically vigorous exothermic reaction, a process known as hydrolysis.[9][10][11] this compound is explicitly categorized as moisture-sensitive and readily undergoes this reaction.[3][12][13]
The hydrolysis of this compound yields Benzo[b]thiophene-2-carboxylic acid and hydrogen chloride (HCl) gas.[14] The release of steamy, corrosive HCl fumes is a characteristic feature of the hydrolysis of most acyl chlorides.[9][11][15]
Mechanism of Hydrolysis
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. A final deprotonation step yields the carboxylic acid and hydrochloric acid.[8][11][15]
Caption: Hydrolysis mechanism of this compound.
Handling, Storage, and Safety Precautions
The high moisture sensitivity of this compound necessitates stringent handling and storage protocols to maintain its chemical integrity and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[1][5][6] Safety data sheets specifically recommend protecting the compound from moisture.[7]
-
Handling: All handling should be performed in a controlled environment, such as a glove box or a fume hood with low ambient humidity. Anhydrous solvents and reagents are mandatory for any reaction involving this compound to prevent premature degradation and side-product formation.[8][10][14] Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential to avoid contact, as the compound causes severe skin burns and eye damage.[5]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong oxidizing agents, and bases.[5][8]
-
Spills: In case of a spill, use dry cleanup procedures. Avoid generating dust and prevent the material from entering drains.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), under anhydrous conditions.[14][16]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber for HCl and SO₂), add Benzo[b]thiophene-2-carboxylic acid.
-
Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂), potentially with a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
The mixture is typically heated to reflux and stirred until the reaction is complete (cessation of gas evolution).[16]
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization from an appropriate anhydrous solvent or used directly.[16]
Qualitative Assessment of Moisture Sensitivity
This protocol provides a straightforward method to visually confirm the reactivity of this compound with atmospheric and liquid water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Deionized water
-
Glass vials, pH paper
Procedure:
-
Atmospheric Moisture Test: Place a small, open sample of this compound on a watch glass inside a fume hood. Observe for any visible changes over time (e.g., fuming, change in appearance from crystalline to pasty). Hold a strip of moist blue litmus or universal pH paper over the sample (without touching it) and observe for a color change, which would indicate the evolution of acidic HCl gas.
-
Liquid Water Test: In a well-ventilated fume hood, place a small amount (e.g., 50 mg) of the compound in a clean, dry test tube.
-
Carefully add a few drops of deionized water.
-
Observe the reaction. Note any signs of an exothermic reaction (heat), gas evolution (fuming), and dissolution/change of the solid.[11]
-
Test the resulting solution with pH paper to confirm the formation of acid.
Caption: Experimental workflow for qualitative moisture sensitivity testing.
Conclusion
The high reactivity of this compound towards water is a defining characteristic that demands careful consideration in its application. While this reactivity is beneficial for its role as an acylating agent in organic synthesis, it necessitates strict anhydrous conditions during storage, handling, and reaction. The hydrolysis reaction, yielding the parent carboxylic acid and corrosive HCl gas, can lead to sample degradation, reduced reaction yields, and potential safety hazards. Professionals working with this compound must implement rigorous moisture-exclusion techniques to ensure the success of their research and development efforts.
References
- 1. This compound | 39827-11-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 39827-11-7 [chemicalbook.com]
- 4. Buy 5-Fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1 [smolecule.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. content.labscoop.com [content.labscoop.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound CAS#: 39827-11-7 [amp.chemicalbook.com]
- 13. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | 135204-19-2 | Benchchem [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. US5304657A - Hydrazine compounds usesful as pesticides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, cinnamic acid, and proceeds through the formation of benzo[b]thiophene-2-carboxylic acid, which is subsequently converted to the target acid chloride.
Synthetic Strategy Overview
The direct synthesis of this compound from cinnamic acid is not a one-step process. The reaction of cinnamic acid with thionyl chloride primarily yields 3-chlorothis compound[1][2]. Therefore, a multi-step approach is necessary to obtain the desired unsubstituted product. The proposed synthetic pathway involves four key stages:
-
Formation of o-Hydroxycinnamic Acid: This initial step requires the functionalization of the phenyl ring of cinnamic acid to introduce a hydroxyl group at the ortho position.
-
Introduction of Sulfur via Newman-Kwart Rearrangement: The hydroxyl group of o-hydroxycinnamic acid is converted to a thiophenol precursor through a Newman-Kwart rearrangement[3][4][5].
-
Oxidative Cyclization to form Benzo[b]thiophene-2-carboxylic Acid: The resulting o-mercaptocinnamic acid undergoes oxidative cyclization to form the stable benzo[b]thiophene-2-carboxylic acid[6][7].
-
Conversion to this compound: The final step involves the conversion of the carboxylic acid to the desired acid chloride using a standard chlorinating agent like thionyl chloride.
Experimental Protocols
Stage 1: Synthesis of o-Hydroxycinnamic Acid
A standard method for the synthesis of o-hydroxycinnamic acid is the Perkin reaction between salicylaldehyde and acetic anhydride in the presence of a weak base.
Protocol 1: Synthesis of o-Hydroxycinnamic Acid
| Step | Procedure | Reagents & Conditions |
| 1 | In a round-bottom flask, combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate. | Salicylaldehyde (1 equiv.), Acetic anhydride (2.5 equiv.), Sodium acetate (1.5 equiv.) |
| 2 | Heat the mixture under reflux with stirring for 5-6 hours. | Oil bath, 180 °C |
| 3 | Cool the reaction mixture and pour it into ice-cold water. | --- |
| 4 | The product will precipitate out of the solution. | --- |
| 5 | Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure o-hydroxycinnamic acid. | --- |
Stage 2: Synthesis of o-Mercaptocinnamic Acid via Newman-Kwart Rearrangement
This stage involves the conversion of the phenolic hydroxyl group to a thiol.
Protocol 2: Newman-Kwart Rearrangement and Hydrolysis
| Step | Procedure | Reagents & Conditions |
| 1 | Formation of O-Aryl Thiocarbamate: Dissolve o-hydroxycinnamic acid in a suitable solvent and add a base to deprotonate the phenol. To this, add N,N-dimethylthiocarbamoyl chloride. | o-Hydroxycinnamic acid (1 equiv.), N,N-Dimethylthiocarbamoyl chloride (1.2 equiv.), Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or Acetone) |
| 2 | Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). | --- |
| 3 | Rearrangement: Isolate the O-aryl thiocarbamate and heat it at high temperature to induce the rearrangement to the S-aryl thiocarbamate. | Thermal conditions: 200-300 °C. Alternatively, Pd-catalyzed or photoredox-catalyzed methods can be used at lower temperatures[4][5][8]. |
| 4 | Hydrolysis: Hydrolyze the resulting S-aryl thiocarbamate with a strong base to yield o-mercaptocinnamic acid. | Aqueous NaOH or KOH, Reflux |
| 5 | Acidify the reaction mixture to precipitate the product, which is then filtered and dried. | --- |
Stage 3: Synthesis of Benzo[b]thiophene-2-carboxylic Acid
Protocol 3: Oxidative Cyclization
| Step | Procedure | Reagents & Conditions |
| 1 | Dissolve o-mercaptocinnamic acid in an alkaline solution. | o-Mercaptocinnamic acid (1 equiv.), Aqueous NaOH or KOH |
| 2 | Add an oxidizing agent, such as potassium ferricyanide or iodine, dropwise to the solution with stirring. | K3[Fe(CN)6] or I2[6] |
| 3 | Continue stirring until the reaction is complete. | --- |
| 4 | Acidify the reaction mixture to precipitate the benzo[b]thiophene-2-carboxylic acid. | --- |
| 5 | Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure product. | --- |
Stage 4: Synthesis of this compound
Protocol 4: Formation of the Acid Chloride
| Step | Procedure | Reagents & Conditions |
| 1 | Place benzo[b]thiophene-2-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap. | Benzo[b]thiophene-2-carboxylic acid (1 equiv.) |
| 2 | Add an excess of thionyl chloride. A small amount of DMF can be used as a catalyst. | Thionyl chloride (SOCl2, excess), catalytic DMF |
| 3 | Gently reflux the mixture until the evolution of HCl and SO2 gases ceases. | --- |
| 4 | Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound. | --- |
| 5 | The product can be further purified by vacuum distillation or recrystallization. | --- |
Data Presentation
Table 1: Summary of Reaction Yields and Product Characteristics (Expected)
| Stage | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 1 | o-Hydroxycinnamic Acid | C9H8O3 | 164.16 | 60-70 | 208-210 |
| 2 | o-Mercaptocinnamic Acid | C9H8O2S | 180.22 | 70-80 | 185-187 |
| 3 | Benzo[b]thiophene-2-carboxylic Acid | C9H6O2S | 178.21 | 85-95 | 238-240 |
| 4 | This compound | C9H5ClOS | 196.65 | >90 | 85-87 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Newman-Kwart Rearrangement.
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 8. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alternative Synthetic Routes to Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for alternative synthetic routes to Benzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present a comparison of different synthetic strategies, detailed experimental procedures for key methods, and graphical representations of the synthetic pathways.
Data Summary: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the described synthetic routes to this compound and its derivatives.
| Route | Starting Material(s) | Product | Reagents | Reaction Time | Yield (%) | Purity | Notes |
| 1 | Benzo[b]thiophene-2-carboxylic acid | This compound | Thionyl chloride (SOCl₂), DMF (catalyst) | 2.5 hours | ~81% (estimated based on thiophene analogue)[1] | High | Traditional and reliable method. |
| 2 | Cinnamic acid | 3-Chlorothis compound | Thionyl chloride (SOCl₂), Pyridine, Chlorobenzene | 48 hours | Not explicitly stated for this step, but subsequent products obtained in 50-58% yield[2] | Sufficient for subsequent steps | One-pot synthesis of a chlorinated derivative.[2][3] |
| 3 | Benzo[b]thiophene | Benzo[b]thiophene-2-carbaldehyde | Vilsmeier-Haack reagent (POCl₃, DMF) | - | - | - | Intermediate for a multi-step synthesis.[4][5][6][7] |
| 4 | Benzo[b]thiophene | This compound | Phosgene, Aluminum chloride | - | - | - | Potential direct route, analogous to thiophene synthesis.[8] |
Experimental Protocols
Route 1: Traditional Synthesis from Benzo[b]thiophene-2-carboxylic Acid
This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to this compound using thionyl chloride.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or ethyl acetate.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[9]
-
Slowly add an excess of thionyl chloride (approximately 1.15 to 30 equivalents) to the suspension at room temperature with stirring.[1][9]
-
Heat the reaction mixture to reflux and maintain for 2.5 to 8 hours.[1][9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure or recrystallization.
Route 2: One-Pot Synthesis of 3-Chlorothis compound from Cinnamic Acid
This protocol details a one-pot synthesis of 3-Chlorothis compound starting from cinnamic acid.[2][3]
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Chlorobenzene
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).[2]
-
To the stirred mixture, add thionyl chloride (0.77 mol).[2]
-
Heat the reaction mixture to reflux and maintain for 48 hours.[2]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The excess thionyl chloride and chlorobenzene can be removed under reduced pressure.
-
The resulting crude 3-Chlorothis compound can be purified by recrystallization from a suitable solvent like cyclohexane.
Visualizations of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Traditional synthesis of this compound.
Caption: One-pot synthesis of a chlorinated derivative.
Discussion of Alternative Routes
While the two protocols above represent well-documented methods, other synthetic strategies offer potential alternative pathways to this compound.
-
Vilsmeier-Haack Formylation Route: This multi-step approach would begin with the formylation of benzo[b]thiophene at the 2-position using a Vilsmeier-Haack reagent (e.g., POCl₃ and DMF) to produce Benzo[b]thiophene-2-carbaldehyde.[4][5] This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by chlorination as described in Route 1. While potentially longer, this route allows for the synthesis from the readily available benzo[b]thiophene starting material.
-
Direct Chlorocarbonylation: Drawing analogy from the synthesis of 2-thiophenecarbonyl chloride, a direct chlorocarbonylation of benzo[b]thiophene could be a highly efficient, one-step method.[8] This would likely involve reacting benzo[b]thiophene with a chlorocarbonylating agent like phosgene in the presence of a Lewis acid catalyst. This approach, if successful, would be the most atom-economical route. However, specific conditions and feasibility for the benzo[b]thiophene system require further investigation.
References
- 1. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis of heterocycles from 3-chlorothis compound [wisdomlib.org]
- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 9. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Friedel-Crafts Acylation using Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of aromatic and heteroaromatic compounds using benzo[b]thiophene-2-carbonyl chloride. This reaction is a cornerstone in the synthesis of a diverse range of (benzo[b]thiophen-2-yl)methanone derivatives, which are pivotal intermediates in the development of novel therapeutics.
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Friedel-Crafts acylation using this compound provides a direct and efficient method for introducing the benzo[b]thiophene-2-carbonyl moiety onto various aromatic systems. This reaction is instrumental in the synthesis of key intermediates for drugs such as Raloxifene, a selective estrogen receptor modulator (SERM), and Zileuton, a 5-lipoxygenase inhibitor.[4] The resulting diaryl ketones serve as versatile building blocks for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and yields for the Friedel-Crafts acylation using this compound and related acylation reactions involving the benzo[b]thiophene core. This data allows for easy comparison of different catalytic systems, solvents, and their impact on reaction outcomes.
| Aromatic/Heteroaromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Anisole | Propionyl chloride | FeCl₃ (1.0) | CH₂Cl₂ | rt | 0.17 | 4'-Methoxypropiophenone | - | [5][6] |
| Benzene | Ethanoyl chloride | AlCl₃ (stoichiometric) | Benzene | 60 (reflux) | 0.5 | Phenylethanone | - | |
| Anisole | Benzoyl chloride | Mo(CO)₄ complex | - | - | - | Methoxybenzophenone | - | [7] |
| 2-(4-methoxyphenyl)benzo[b]thiophene | 4-methoxybenzoyl chloride | SnCl₄ (3.3) | 1,2-dichloroethane | rt | 6 | (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone | - | [8] |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 4-(2-dimethylaminoethoxy)benzoyl chloride | AlCl₃ (excess) | Dichloromethane | 27-29 | 1.5 | Corresponding acylated product | - | |
| Thiophene | 3-Carboisopropoxypropionyl chloride | SnCl₄ (1.1) | Dichloromethane | 0 to rt | overnight | 4-oxo-4-(thiophen-2-yl)butanoate | - | [9] |
Experimental Protocols
The following are detailed methodologies for performing Friedel-Crafts acylation with this compound. These protocols are based on established procedures and can be adapted for various aromatic and heteroaromatic substrates.
Protocol 1: General Procedure for Friedel-Crafts Acylation of Arenes
This protocol is a general guideline for the acylation of common aromatic compounds like benzene, toluene, and anisole.
Materials:
-
This compound (1.0 eq.)
-
Aromatic substrate (e.g., anisole, 1.1 eq.)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aromatic substrate.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (aryl)(benzo[b]thiophen-2-yl)methanone.
Protocol 2: Acylation of Electron-Rich Heterocycles
This protocol is adapted for more reactive substrates like furan or thiophene, which may require milder conditions.
Materials:
-
This compound (1.0 eq.)
-
Heterocyclic substrate (e.g., thiophene, 1.1 eq.)
-
Tin(IV) chloride (SnCl₄) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the heterocyclic substrate (1.1 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Catalyst Addition: To the stirred solution, add tin(IV) chloride (1.1 eq.) dropwise.
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC.
-
Work-up: Quench the reaction by pouring it into ice-cold water.
-
Extraction and Washing: Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography to yield the (benzo[b]thiophen-2-yl)(heteroaryl)methanone.
Visualizations
Friedel-Crafts Acylation: General Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for the reaction.
Applications in Drug Development
The benzo[b]thiophene-2-carbonyl moiety is a key structural feature in several important pharmaceutical agents. The Friedel-Crafts acylation provides a crucial step in the synthesis of these molecules.
Zileuton and the 5-Lipoxygenase Pathway
Zileuton is an active inhibitor of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are inflammatory mediators implicated in asthma.[10][11][12][13] The synthesis of Zileuton and its analogs often involves intermediates derived from benzo[b]thiophene.
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
Raloxifene and the Estrogen Receptor Signaling Pathway
Raloxifene is a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[14][15][16] Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors in various tissues.[14][17] The synthesis of Raloxifene relies on a multi-step process where a Friedel-Crafts acylation is a key transformation.[18]
Caption: Tissue-selective action of Raloxifene.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 14. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 15. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 18. benchchem.com [benchchem.com]
Preparation of Benzo[b]thiophene-2-carbohydrazides
An in-depth guide to the synthesis of Benzo[b]thiophene-2-carbohydrazides, key intermediates in the development of novel therapeutic agents.
Application Notes
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] This aromatic bicyclic system, consisting of a benzene ring fused to a thiophene ring, is a core component in numerous compounds with a wide spectrum of pharmacological activities.[3][4] Derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant agents.[1][2][4] Marketed drugs containing this scaffold include Raloxifene (an estrogen receptor modulator), Zileuton (a leukotriene synthesis inhibitor), and Sertaconazole (an antifungal agent).[4]
Benzo[b]thiophene-2-carbohydrazide serves as a crucial synthetic intermediate. The carbohydrazide functional group is highly versatile and is often used as a linker to introduce additional pharmacophores. A common synthetic strategy involves the condensation of the carbohydrazide with various aldehydes or ketones to form acylhydrazones.[5][6] This combination of the benzo[b]thiophene nucleus with the acylhydrazone moiety has proven effective in generating molecules with potent biological activity, particularly in the development of new antibiotics against multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[5][6]
The protocols outlined below describe a common and reliable pathway for the preparation of benzo[b]thiophene-2-carbohydrazides, starting from the synthesis of the necessary precursor, ethyl benzo[b]thiophene-2-carboxylate.
Synthetic Workflow and Reaction Schemes
The overall process involves a two-step synthesis: first, the construction of the benzo[b]thiophene ring system to form the ethyl ester precursor, followed by the conversion of the ester to the desired carbohydrazide.
Caption: Overall synthetic workflow for the preparation of Benzo[b]thiophene-2-carbohydrazides.
Caption: Core reaction for the synthesis of Benzo[b]thiophene-2-carbohydrazide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate (Precursor)
This protocol describes the synthesis of the ester precursor via a cyclization reaction between a substituted 2-fluorobenzaldehyde and ethyl thioglycolate.[5]
Materials:
-
4-Chloro-2-fluorobenzaldehyde (1 eq.)
-
Ethyl thioglycolate (1.1 eq.)
-
Triethylamine (TEA) (3 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ice/water mixture
Procedure:
-
Under a dry, inert nitrogen atmosphere, dissolve 4-chloro-2-fluorobenzaldehyde (1 eq.) in anhydrous DMSO.
-
Add ethyl thioglycolate (1.1 eq.) and triethylamine (3 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Allow the mixture to cool to room temperature and continue stirring overnight.
-
Pour the reaction mixture into a beaker containing a large volume (e.g., 800 mL for a 15 mmol scale reaction) of an ice/water slurry and stir vigorously.
-
A solid precipitate will form. Continue stirring for 1 hour to complete precipitation.
-
Filter the solid using a Buchner funnel, wash thoroughly with water, and dry by suction to yield the crude product, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.
-
The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like methanol if higher purity is required.
Protocol 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide
This protocol outlines the standard method for preparing carbohydrazides through the hydrazinolysis of the corresponding ester.[7]
Materials:
-
Ethyl benzo[b]thiophene-2-carboxylate derivative (e.g., from Protocol 1) (1 eq.)
-
Hydrazine hydrate (99%) (2.5 eq.)
-
Absolute Ethanol
Procedure:
-
Suspend or dissolve the Ethyl benzo[b]thiophene-2-carboxylate derivative (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.5 eq.) to the mixture.
-
Attach a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the carbohydrazide will typically form.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The resulting Benzo[b]thiophene-2-carbohydrazide is often of high purity and can be used directly for subsequent reactions.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of precursors and the subsequent derivatization into bioactive acylhydrazones.
Table 1: Synthesis of Substituted Ethyl Benzo[b]thiophene-2-carboxylate Precursors
| Starting Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-2-fluorobenzaldehyde | Triethylamine | DMSO | 80 | 2, then RT overnight | ~85% | [5] |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 60 | 2 | ~70% |[5] |
Table 2: Synthesis of Bioactive Acylhydrazone Derivatives from Benzo[b]thiophene-2-carbohydrazide
| Aldehyde Reactant | Product Name | Yield (%) | Biological Note | Reference |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | (E)-6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | - | MIC = 4 µg/mL vs. S. aureus | [5] |
| 4-(Dimethylamino)benzaldehyde | (E)-N'-(4-(Dimethylamino)benzylidene)benzo[b]thiophene-2-carbohydrazide | 45% | - | [6] |
| 4-Chlorobenzaldehyde | (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 62% | - | [6] |
| 3-Nitrobenzaldehyde | (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 36% | - | [5] |
| 4-Nitrobenzaldehyde | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30% | - |[5][6] |
Potential Mechanism of Action
Benzo[b]thiophene acylhydrazone derivatives often exhibit their antimicrobial effects by interfering with essential bacterial processes. While the exact mechanism can vary, a plausible mode of action involves the inhibition of key bacterial enzymes. The acylhydrazone moiety can coordinate with metal ions that are crucial for enzyme function, effectively deactivating the enzyme and leading to bacterial cell death.
Caption: Plausible mechanism of antimicrobial action for acylhydrazone derivatives.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Versatility of Benzo[b]thiophene-2-carbonyl Chloride in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-carbonyl chloride has emerged as a important and versatile building block in the field of heterocyclic chemistry. Its reactive acyl chloride functional group, coupled with the inherent biological significance of the benzo[b]thiophene scaffold, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic systems. These synthesized molecules often exhibit promising pharmacological activities, including antimicrobial and anticancer properties, making them attractive candidates for drug discovery and development programs.
This document provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols for key reactions and a summary of the biological activities of the resulting compounds.
Synthesis of Key Intermediates
A common starting point for many synthetic routes is the conversion of this compound into its corresponding carbohydrazide. This intermediate serves as a versatile platform for the construction of various five- and six-membered heterocyclic rings.
For instance, 3-chlorothis compound can be readily prepared from cinnamic acid and thionyl chloride.[1][2] This acid chloride is then converted to 3-chlorobenzo[b]thiophene-2-carbohydrazide by reaction with hydrazine hydrate.[1][3] This carbohydrazide is a key precursor for a multitude of heterocyclic systems.
Application in the Synthesis of Five-Membered Heterocycles
This compound and its derivatives are extensively used in the synthesis of various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, triazoles, pyrazoles, oxazoles, and imidazoles.
1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are present in numerous compounds with a wide range of biological activities. The synthesis of these heterocycles often proceeds through a carbohydrazide intermediate. For example, 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analog can be synthesized from 3-chlorobenzo[b]thiophene-2-carbohydrazide.[1][4]
1,2,4-Triazoles
Triazole derivatives are another important class of heterocycles with diverse pharmacological applications. The synthesis of 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol is achieved by the cyclization of the corresponding thiosemicarbazide precursor in the presence of a base.[1][4]
Pyrazoles
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of benzo[b]thiophene-2-carbohydrazide with acetylacetone or ethyl acetoacetate provides a straightforward route to pyrazole-substituted benzothiophenes.[3]
Oxazoles and Imidazoles
The synthesis of oxazole and imidazole derivatives has also been successfully accomplished using this compound. The reaction of the acid chloride with glycine affords an intermediate acid, which can then be cyclized with aromatic aldehydes to yield oxazole derivatives.[2][5] Subsequent reaction of these oxazoles with hydrazine hydrate leads to the formation of imidazole compounds.[2][5]
Application in the Synthesis of Six-Membered Heterocycles and Fused Systems
The utility of this compound extends to the synthesis of six-membered heterocycles like pyrimidines and fused heterocyclic systems such as β-lactams.
Pyrimidines
Thienopyrimidines, which are structural analogs of biogenic purines, are of significant interest in medicinal chemistry.[6] The synthesis of these compounds can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing thiophene or benzothiophene core.[7]
β-Lactams
β-Lactam antibiotics represent one of the most important classes of antimicrobial agents. The synthesis of novel β-lactams incorporating the benzo[b]thiophene moiety has been reported, involving the reaction of Schiff bases derived from benzo[b]thiophene-2-carbohydrazide with phenylacetic acid in the presence of thionyl chloride and triethylamine.[2][5]
Biological Activities of Synthesized Heterocycles
A significant driving force behind the synthesis of these novel heterocyclic compounds is their potential as therapeutic agents. Many of the synthesized derivatives have been screened for their biological activities, with promising results in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[8][9] The acylhydrazone derivatives, in particular, have shown significant efficacy against multidrug-resistant Staphylococcus aureus strains.[10]
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 | [10] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | [8] |
| 2-Methyl alcohol substituted 3-chlorobenzo[b]thiophene | B. cereus & C. albicans | 128 | [8] |
Anticancer Activity
Several benzo[b]thiophene derivatives have been evaluated for their anticancer potential and have shown significant growth inhibitory effects against various cancer cell lines.[11][12] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[13]
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | GI50 | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Various | 10.0 nM - 90.9 nM | [11] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | 21.1 nM - 98.9 nM | [11] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 10.0 nM | [11] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | 67.04 µM (EC50) | [12] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | 63.74 µM (EC50) | [12] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | 76.72 µM (EC50) | [12] |
Experimental Protocols
Synthesis of 3-chlorothis compound (1)
A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours. The excess thionyl chloride is removed under reduced pressure. The remaining material is suspended in hot hexane (800 ml) and filtered. The hot filtrate is treated with charcoal, filtered, and allowed to cool. The resulting precipitate is collected to yield yellow needles.[14]
Synthesis of 3-chlorobenzo[b]thiophene-2-carboxylic acid hydrazide (2)
To a solution of 3-chlorothis compound (1) (0.001 mole) in dry chloroform (5 mL), hydrazine hydrate (0.0018 mole) is added dropwise. The mixture is refluxed for one hour. The solvent is removed in vacuo, and the solid product is collected and crystallized from ethanol.[1]
Synthesis of 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol (8)
A stirred mixture of 3-chlorobenzo[b]thiophene-2-carboxylic thiosemicarbazide (7) and aqueous sodium hydroxide (4%, 10 mL) is refluxed for 3 hours. The mixture is then acidified with dilute HCl. The precipitate is collected and crystallized from ethanol.[1]
General Procedure for the Synthesis of Benzo[b]thiophene Acylhydrazones
To a solution of the appropriate benzo[b]thiophene-2-carboxylic hydrazide in ethanol, the corresponding aldehyde is added. The reaction mixture is stirred at room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.[10]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Key Intermediates from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocycles from 3-chlorothis compound [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oiccpress.com [oiccpress.com]
- 13. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols: The Utility of Benzo[b]thiophene-2-carbonyl chloride in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Benzo[b]thiophene, a sulfur-containing heterocyclic compound, is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1][2] Benzo[b]thiophene-2-carbonyl chloride serves as a key and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[3] Its utility stems from the reactivity of the acyl chloride group, which allows for efficient acylation reactions with a wide range of nucleophiles to form stable amide and ester linkages.[3][4] This reactivity makes it an essential building block for creating diverse libraries of compounds for drug discovery.[3] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][5][6][7]
Applications in Drug Discovery and Development
The benzo[b]thiophene core is considered a "drug-like" fragment with immense pharmacological potential.[1] Its derivatives are being investigated for a multitude of therapeutic applications.
-
Anticancer Activity: Benzo[b]thiophene derivatives have been shown to exhibit potent anticancer properties.[1][7] For instance, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was found to induce apoptosis in cancer cells by activating pro-apoptotic genes like BAX, CASP3, CASP8, CASP9, and P53.[7] It also effectively inhibited cell migration and colony formation in various cancer cell lines.[7]
-
Kinase Inhibition: Derivatives of benzo[b]thiophene have been identified as novel allosteric inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).[5] The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) binds to BDK, triggering conformational changes that lead to the dissociation of the kinase from its complex and subsequent degradation.[5] This inhibition enhances the activity of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC), reducing branched-chain amino acid (BCAA) concentrations, which may be beneficial for treating metabolic diseases like maple syrup urine disease.[5]
-
Antimicrobial Agents: The benzo[b]thiophene scaffold has been successfully combined with other pharmacophores, like the acylhydrazone functional group, to create potent antimicrobial agents.[6] These compounds have shown significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Other derivatives have also shown potential as antifungal agents.[8]
-
Anti-inflammatory Properties: Certain benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory activity.[1] The compound IPBT was shown to reduce inflammatory responses in macrophage cells by inhibiting the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[7] Some synthetic derivatives have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium.[1]
-
Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors.[2] Several of these compounds have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the progression of the disease.[2]
-
Other Therapeutic Areas: The versatility of the benzo[b]thiophene scaffold is further highlighted by its application in developing selective estrogen receptor modulators (SERMs) like raloxifene, used to prevent osteoporosis, and agents with anthelmintic activity.[2][9]
Data Summary
Quantitative data for various biological activities of Benzo[b]thiophene derivatives are summarized below.
Table 1: Anti-inflammatory Activity of Benzo[b]thiophene Derivatives
| Compound | Activity | IC50 Value | Reference Drug |
|---|---|---|---|
| Compound 14 (pyrazole derivative) | 51.25% inhibition | Not specified | Diclofenac Sodium (51.88% inhibition) |
| Compound 15 (R=H) | 61% inhibition | 121 µM | Indomethacin |
| Compound 105 (R=COCH2) | 81% inhibition | Not specified | Indomethacin |
Data sourced from ResearchGate.[1]
Table 2: BDK Inhibitory Activity of Benzothiophene Carboxylate Derivatives
| Compound | IC50 Value |
|---|---|
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19 µM |
Data sourced from PubMed.[5]
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Analogs of 2-phenylbenzothiophene | Acetylcholinesterase (AChE) | 20.8 - 121.7 |
| Compound 5f | Acetylcholinesterase (AChE) | Best inhibitor in series |
| Compound 5h | Butyrylcholinesterase (BChE) | Best inhibitor in series |
Data sourced from PubMed Central.[2]
Table 4: Antimicrobial Activity of a Benzo[b]thiophene Acylhydrazone
| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (including MRSA and daptomycin-resistant strains) | 4 µg/mL |
Data sourced from PubMed Central.[6]
Table 5: Anticancer Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)
| Cancer Cell Line | EC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 126.67 |
| HepG2 (Liver) | 67.04 |
| Caco-2 (Colorectal) | 63.74 |
| Panc-1 (Pancreatic) | 76.72 |
| Ishikawa (Endometrial) | 110.84 |
| LNCaP (Prostate) | 127.59 |
| HeLa (Cervical) | 146.75 |
Data sourced from OICC Press.[7]
Visualized Workflows and Pathways
Caption: Synthetic utility of this compound.
Caption: Allosteric inhibition of BDK by benzothiophene derivatives.[5]
Caption: Inhibition of pro-inflammatory gene expression by IPBT.[7]
Experimental Protocols
The following protocols are representative examples of how this compound and its derivatives are used in synthesis.
Protocol 1: General Procedure for N-Acylation
This protocol describes the general method for reacting this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard workup and purification reagents (1 M HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-15 hours.[4][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water.[9] If using DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]
-
Isolation: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure amide product.[4][9]
Caption: Step-by-step workflow for the synthesis of amides.
Protocol 2: Synthesis of Benzo[b]thiophene Acylhydrazones
This protocol outlines the synthesis of acylhydrazones, which have shown antimicrobial activity, starting from the corresponding benzo[b]thiophene carboxylic acid.[6]
Part A: Synthesis of Benzo[b]thiophene-2-carbohydrazide
-
Esterification: Convert the starting Benzo[b]thiophene-2-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Hydrazinolysis: Dissolve the resulting ester in ethanol. Add an excess of hydrazine hydrate (e.g., 10 eq.) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture. The product, Benzo[b]thiophene-2-carbohydrazide, often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Part B: Synthesis of the Acylhydrazone
-
Reaction Setup: Dissolve the Benzo[b]thiophene-2-carbohydrazide (1.0 eq.) in a suitable solvent like ethanol or methanol.
-
Aldehyde Addition: Add the desired aromatic or heteroaromatic aldehyde (1.0-1.1 eq.) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The product often precipitates out of the solution upon formation.
-
Isolation and Purification: Cool the mixture and collect the precipitated solid by filtration. Wash the solid with the reaction solvent and dry it to obtain the pure (E)-N'-(arylmethylidene)benzo[b]thiophene-2-carbohydrazide.[6]
Protocol 3: Friedel-Crafts Acylation for 3-Acylbenzo[b]thiophenes
This protocol is adapted from a method used to synthesize precursors for selective estrogen receptor modulators (SERMs).[10]
Materials:
-
A suitable protected benzo[b]thiophene (e.g., 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) (1.0 eq.)
-
An appropriate benzoic acid derivative (e.g., 4-(2-dimethylaminoethoxy)benzoic acid)
-
Thionyl chloride
-
Lewis Acid (e.g., Aluminum chloride, AlCl3) (multiple equivalents)
-
Anhydrous dichloromethane (DCM) or chlorobenzene
Procedure:
-
Acid Chloride Formation: In a flask, stir a mixture of the benzoic acid derivative (e.g., 1.3 g), thionyl chloride (e.g., 2.5 ml), and a catalytic drop of DMF in a solvent like chlorobenzene at elevated temperature (e.g., 75-79°C) for 3 hours to form the corresponding acid chloride.[10] Remove the excess thionyl chloride by distillation.[10]
-
Reaction Setup: Cool the freshly prepared acid chloride mixture. Add anhydrous DCM, the benzo[b]thiophene starting material (e.g., 1.35 g), and the Lewis acid (e.g., aluminum chloride, 5 g) portion-wise while maintaining a cool temperature.[10]
-
Acylation: Stir the mixture at ambient temperature for 1-3 hours.[10] The reaction progress can be monitored by TLC.
-
Workup: Carefully quench the reaction by adding a mixture of THF, 20% hydrochloric acid, and water.[10] Stir the mixture, which may be done overnight, to ensure complete hydrolysis of the aluminum salts.
-
Isolation: The product often precipitates from the mixture. Collect the solids by filtration, wash thoroughly with water and a non-polar solvent like diethyl ether, and dry under vacuum to obtain the desired 3-acylated benzo[b]thiophene.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. ias.ac.in [ias.ac.in]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The emergence of multidrug-resistant (MDR) microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[2][3] The benzo[b]thiophene scaffold serves as a "privileged structure" and a valuable starting point for the design of new therapeutic agents.[4][5] Benzo[b]thiophene-2-carbonyl chloride is a key reactive intermediate, providing a versatile platform for the synthesis of a diverse library of derivatives through reactions with various nucleophiles. This document provides detailed application notes and standardized protocols for the synthesis and evaluation of new antimicrobial agents derived from this precursor.
Application Notes
This compound is an ideal starting material for synthesizing several classes of compounds with significant antimicrobial potential. The acyl chloride functional group is highly reactive and readily undergoes nucleophilic acyl substitution, allowing for the introduction of diverse functionalities.
-
Acylhydrazone Derivatives: One of the most successful strategies involves the conversion of the carbonyl chloride to a carbohydrazide, followed by condensation with various aromatic or heteroaromatic aldehydes.[2][3][6][7] This approach has yielded compounds with potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA).[2][3][6][7] The resulting acylhydrazone scaffold (Ar-C(O)NHN=CH-Ar') allows for extensive structural diversification on both the benzo[b]thiophene core and the appended aromatic ring, enabling fine-tuning of antimicrobial potency and selectivity.[6]
-
Amides and Fused Heterocycles: The carbonyl chloride can react directly with various amines, such as 2-aminobenzothiazoles or anthranilic acid, to form amide intermediates.[5][8] These intermediates can be further cyclized to generate more complex heterocyclic systems like quinazolinones, which are also known to possess a broad spectrum of biological activities.[5]
-
Mechanism of Action: While the precise mechanisms for many benzo[b]thiophene derivatives are still under investigation, several potential targets have been suggested. Some compounds may exert their effect by disrupting the bacterial cell membrane potential or by inducing the production of harmful reactive oxygen species (ROS).[1] Other studies suggest that these derivatives can target essential bacterial enzymes, such as pyruvate kinase, or interfere with outer membrane proteins (OMPs) in Gram-negative bacteria.[9][10]
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative benzo[b]thiophene derivatives synthesized from precursors related to this compound.
Table 1: Antibacterial Activity of Benzo[b]thiophene Acylhydrazone Derivatives against Staphylococcus aureus
| Compound ID | Substituent on Benzo[b]thiophene | Aldehyde Moiety | S. aureus ATCC 25923 MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) | Daptomycin-Resistant S. aureus MIC (µg/mL) |
| II.b | 6-Chloro | Pyridin-2-yl | 4 | 4 | 4 |
| I.e | None | Pyridin-4-yl | >64 | >64 | >64 |
| I.h | None | 4-Hydroxy-3-methoxybenzylidene | 64 | 64 | 64 |
| I.j | None | 4-Fluorobenzylidene | 32 | 32 | 32 |
| I.l | None | 4-Nitrobenzylidene | 16 | 16 | 16 |
Data adapted from a study on benzo[b]thiophene acylhydrazones.[2][6][7]
Diagrams and Workflows
Synthesis Workflow
Caption: General synthesis scheme for benzo[b]thiophene acylhydrazones.
Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action
Caption: Postulated mechanisms of antimicrobial action for benzothiophenes.
Experimental Protocols
Protocol 1: Synthesis of a Representative (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazide
This two-step protocol describes the synthesis of an acylhydrazone derivative, a class of compounds with demonstrated antimicrobial activity.[2][6]
Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide
-
Reagents & Equipment: this compound, hydrazine hydrate (80% solution), absolute ethanol, round-bottom flask, magnetic stirrer, reflux condenser, ice bath.
-
Procedure: a. Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. e. Reflux the reaction mixture for 4-6 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). f. After completion, cool the reaction mixture and pour it into crushed ice. g. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield Benzo[b]thiophene-2-carbohydrazide.
Step 2: Synthesis of (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazide
-
Reagents & Equipment: Benzo[b]thiophene-2-carbohydrazide (from Step 1), a selected aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent), absolute ethanol, glacial acetic acid (catalytic amount), round-bottom flask, reflux condenser.
-
Procedure: a. Suspend Benzo[b]thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask. b. Add the aromatic aldehyde (1 equivalent) to the suspension. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 6-8 hours. The product may begin to precipitate during reflux. e. Monitor the reaction for completion by TLC. f. Once complete, cool the mixture to room temperature. g. Collect the precipitated solid by vacuum filtration. h. Wash the solid with cold ethanol to remove unreacted starting materials.[1] i. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol/EtOAc) to obtain the pure acylhydrazone. j. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1][4]
-
Materials: Synthesized benzo[b]thiophene derivative, sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) or appropriate broth medium, bacterial strain, 0.5 McFarland turbidity standard, DMSO, positive control antibiotic (e.g., Ciprofloxacin), negative control (broth + DMSO).
-
Procedure: a. Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in DMSO. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution. d. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. e. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. f. Inoculate each well (except the sterility control) with 10 µL of the prepared microbial suspension. g. Include positive control wells (with a standard antibiotic) and negative control wells (with DMSO but no compound). h. Seal the plate and incubate at 37°C for 18-24 hours. i. Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Protocol 3: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]
-
Materials: Synthesized benzo[b]thiophene derivative, Mueller-Hinton Agar (MHA) plates, bacterial strain, sterile cotton swabs, sterile cork borer (6 mm diameter), positive and negative controls.
-
Procedure: a. Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard). b. Uniformly spread the inoculum over the entire surface of an MHA plate using a sterile cotton swab to create a lawn. c. Allow the plate to dry for 5-10 minutes. d. Create wells in the agar using a sterile cork borer. e. Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. f. Add positive and negative controls to separate wells on the same plate. g. Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound into the agar. h. Incubate the plates at 37°C for 18-24 hours. i. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Benzo[b]thiophene-2-carbonyl chloride in Polymer and Coating Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzo[b]thiophene-2-carbonyl chloride and its derivatives in the synthesis of advanced polymers and functional coatings. The unique chemical structure of the benzo[b]thiophene moiety imparts desirable properties such as antimicrobial activity, corrosion resistance, and specific optoelectronic characteristics to the resulting materials.
Application in Antimicrobial Coatings
Benzo[b]thiophene derivatives, particularly chlorinated analogues of this compound, have been successfully incorporated into polymer resins to develop antimicrobial coatings. These coatings are effective against a range of bacteria and fungi, making them suitable for applications where surface hygiene is critical.
A notable application involves the modification of polyesteramide and alkyd resins. By replacing a portion of the standard diacid or polyol monomers with a benzo[b]thiophene-containing monomer, the resulting resin gains potent antimicrobial properties.[1][2]
Quantitative Data: Physico-Mechanical Properties of Modified Resins
The incorporation of 3,6-dichloro benzo[b]thiophene-2-carbonyl glutamic acid (DCBTGA) or 3,6-dichloro benzo[b]thiophene-2-carbonyl bis-(2-hydroxy ethyl)-amide (DCBTHEA) can enhance the physical and mechanical properties of the final coating. The following table summarizes typical performance data for modified polyesteramide resins.
| Property | Standard Resin | Modified Resin with DCBTGA/DCBTHEA | ASTM Standard |
| Drying Time (tack-free) | ~4 hours | ~3 hours | ASTM D1640 |
| Pencil Hardness | H | 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B (Excellent) | ASTM D3359 |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | Pass (1/8 inch) | ASTM D522 |
| Specular Gloss (60°) | 85 | 90 | ASTM D523 |
Experimental Protocol: Synthesis of Antimicrobial Polyesteramide Resin
This protocol describes the synthesis of a modified polyesteramide resin using a derivative of this compound.
Part 1: Synthesis of 3,6-dichlorothis compound
A detailed synthesis for a chlorinated derivative is provided in the literature.[1] This protocol will focus on the subsequent steps.
Part 2: Synthesis of 3,6-dichloro benzo[b]thiophene-2-carbonyl bis-(2-hydroxy ethyl)-amide (DCBTHEA)
-
In a reaction vessel, dissolve 1 mole of diethanolamine in 100 ml of dioxane containing 3 ml of pyridine.
-
Slowly add a solution of 1 mole of 3,6-dichlorothis compound in 100 ml of dioxane to the diethanolamine solution.
-
Reflux the mixture for 6 hours.
-
After cooling, pour the mixture into crushed ice water to precipitate the product and extract pyridine-HCl.
-
Isolate the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol. The expected yield is approximately 62%.[2]
Part 3: Synthesis of the Modified Polyesteramide Resin
-
Charge a reactor with N,N-bis-(2-hydroxyethyl) linseed oil fatty acid amide (HELA), phthalic anhydride (PA), and the synthesized DCBTHEA (as a partial replacement for PA). The exact molar ratios can be varied to achieve desired properties.
-
Add a suitable solvent such as xylene to facilitate the removal of water of esterification.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to the reaction temperature, typically between 180-220°C.
-
Monitor the reaction progress by measuring the acid value of the resin. The reaction is considered complete when the acid value reaches the target, typically below 20 mg KOH/g.
-
Once the desired acid value is achieved, cool the reactor and dilute the resin with a suitable solvent to the desired viscosity.
Caption: Workflow for Antimicrobial Coating Synthesis
Application in High-Performance Polymers
This compound is a versatile monomer for the synthesis of high-performance polymers, particularly polyamides and conjugated polymers. The rigid and aromatic nature of the benzo[b]thiophene unit can enhance the thermal stability and mechanical properties of the resulting polymers. In the realm of organic electronics, polymers incorporating the benzo[b]thiophene moiety have shown promise in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their favorable photophysical and charge-transport properties.[3][4][5]
Quantitative Data: Properties of Benzo[b]thiophene-Containing Polymers
The properties of polymers derived from this compound can be tailored by the choice of comonomer and polymerization method. Below is a summary of typical properties for different classes of benzo[b]thiophene-containing polymers.
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% wt. loss) | Emission Maxima (in solution) | Application |
| Aromatic Polyamide | 200 - 270 °C[6] | > 450 °C[6] | N/A | High-temperature resistant materials |
| Conjugated Copolymer | 70 - 110 °C[7] | > 380 °C[4] | 500 - 750 nm[3][4] | Organic Electronics (OLEDs, OFETs) |
| Thiophene-based Copolyesters | 69 - 106 °C[7] | 325 - 366 °C[7] | N/A | Biodegradable plastics |
Experimental Protocol: Synthesis of a Polyamide via Interfacial Polymerization
This protocol provides a general method for the synthesis of a polyamide from this compound and a diamine via interfacial polymerization.[8]
Materials:
-
This compound
-
A diamine (e.g., hexamethylenediamine)
-
An organic solvent immiscible with water (e.g., dichloromethane or chloroform)
-
Deionized water
-
A base (e.g., sodium hydroxide)
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of the diamine and the base. For example, dissolve hexamethylenediamine and sodium hydroxide in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound in the organic solvent.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface between the two immiscible liquids. A polymer film will form at the interface.
-
Polymer Film Extraction: Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn as fresh reactants diffuse to the interface and react.
-
Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Caption: Interfacial Polymerization Schematic
Application in Corrosion Inhibiting Coatings
Derivatives of benzo[b]thiophene have been investigated as effective corrosion inhibitors for metals, particularly steel, in acidic environments. The sulfur and aromatic electrons of the benzo[b]thiophene moiety can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions. These compounds can be incorporated into coating formulations or used as additives in corrosive media.
While a specific formulation starting from this compound is not detailed, the synthesis of various benzo[b]thiophene derivatives for this purpose has been reported. These syntheses often involve reacting the acid chloride with appropriate amines or other nucleophiles to introduce functional groups that enhance adsorption to the metal surface.[9]
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines a general procedure for evaluating the corrosion inhibition efficiency of a synthesized benzo[b]thiophene derivative using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized benzo[b]thiophene derivative (inhibitor)
-
Acetone for cleaning
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of the benzo[b]thiophene derivative inhibitor. A blank solution without the inhibitor should also be prepared.
-
Immersion Test: Immerse the pre-weighed steel coupons in the blank and inhibitor solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weight Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., by scrubbing with a brush in a solution containing inhibited acid), wash with water and acetone, dry, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Caption: Application Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. emerald.com [emerald.com]
- 3. Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and optoelectronic properties of benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
Application of Benzo[b]thiophene-2-carbonyl chloride in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-carbonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of advanced organic materials. Its unique structure, featuring a fused benzene and thiophene ring system, provides a platform for creating compounds with desirable electronic and photophysical properties. This document outlines the application of this compound in the field of organic electronics, with a focus on its use in the development of materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-ELEC_CURRENT_DATEitting Diodes (OLEDs). Detailed experimental protocols and performance data are provided to guide researchers in this burgeoning field.
Application in Organic Field-Effect Transistors (OFETs)
The benzo[b]thiophene core is an excellent moiety for the design of organic semiconductors due to its rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport. This compound is a key starting material for the synthesis of various small molecules and polymers used as the active channel material in OFETs.
Synthesis of Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives for OFETs
One prominent application is the synthesis of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which have shown promise as solution-processable organic semiconductors.[1][2][3][4][5] The carbonyl chloride group of this compound allows for facile derivatization to build more extended conjugated systems.
Experimental Protocol: Synthesis of a BTT Derivative
This protocol describes a general synthesis of a BTT derivative, which can be adapted for various substituted analogs.
-
Step 1: Synthesis of Benzo[b]thiophene-2-carboxamide.
-
Dissolve this compound in a suitable anhydrous solvent such as pyridine.
-
Cool the solution in an ice bath and slowly add a solution of an appropriate amine (e.g., a substituted aniline or benzothiazole amine) in the same solvent.[1]
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain the pure amide.[1]
-
-
Step 2: Thionation and Cyclization to form the BTT core.
-
The synthesized benzo[b]thiophene-2-carboxamide is then subjected to a thionation reaction, typically using Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like toluene or xylene.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the BTT derivative.
-
Device Fabrication and Performance
OFETs using BTT derivatives as the semiconductor layer are typically fabricated in a bottom-gate, top-contact architecture. The organic semiconductor is deposited via solution-based techniques like spin-coating or solution shearing.
| Compound Family | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Solution Shearing | up to 0.005 | > 10⁶ | [1][2] |
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication.
Application in Organic Photovoltaics (OPVs)
In the realm of OPVs, benzo[b]thiophene-containing polymers have been explored as donor materials in bulk heterojunction solar cells. The electron-rich nature of the benzo[b]thiophene unit makes it a suitable component for constructing polymers with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole transport and charge separation when paired with a suitable acceptor material.
Synthesis of Benzo[b]thiophene-based Conjugated Polymers for OPVs
This compound can be utilized to synthesize monomers for polymerization. A common strategy involves converting the carbonyl chloride into other functional groups that are amenable to cross-coupling reactions, such as Stille or Suzuki couplings.
Experimental Protocol: Synthesis of a Benzo[b]thiophene-based Polymer via Stille Coupling
-
Step 1: Monomer Synthesis - Functionalization of the Benzo[b]thiophene Core.
-
The carbonyl chloride can be reduced to an alcohol, which can then be converted to a triflate or halide.
-
Alternatively, the carbonyl group can be used to introduce other functionalities through various organic reactions. For polymerization, a di-functionalized monomer is required. For instance, a dibromo-benzo[b]thiophene derivative can be synthesized and then coupled with a distannyl co-monomer.
-
-
Step 2: Stille Polymerization.
-
A mixture of the dibromo-benzo[b]thiophene monomer and a distannylated co-monomer (e.g., a distannyl-thiophene or other aromatic unit) is dissolved in an anhydrous solvent like toluene or chlorobenzene.
-
A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand are added.
-
The mixture is heated under an inert atmosphere (e.g., argon) at reflux for 24-48 hours.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The polymer is purified by Soxhlet extraction to remove catalyst residues and oligomers.
-
Device Fabrication and Performance
OPV devices are typically fabricated by spin-coating a blend of the benzo[b]thiophene-based donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) onto an ITO-coated glass substrate, followed by the deposition of a top electrode.
| Polymer Backbone | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Benzo[1,2-b:4,5-b′]dithiophene-based | IT-4F | 14.40 | - | - | - | [6] |
| Asymmetrical Benzodithiophene Homopolymer | BTP-eC9 | 11.53 | - | 22.04 | 65.87 | [7] |
Note: The data presented is for benzo[b]dithiophene-based polymers, which are structurally related to polymers that could be synthesized from this compound derivatives.
Logical Relationship in OPV Material Design
Caption: OPV material design workflow.
Application in Organic Light-Emitting Diodes (OLEDs)
Benzo[b]thiophene derivatives are also attractive for applications in OLEDs, where they can be incorporated into host materials, hole-transporting materials (HTMs), or emissive materials. The rigid structure of the benzo[b]thiophene core can lead to high thermal stability and good charge-transporting properties, which are crucial for long-lasting and efficient OLEDs.
Synthesis of Benzo[b]thiophene-based Emitters for OLEDs
The reactive carbonyl chloride group can be used to attach various chromophoric or charge-transporting moieties to the benzo[b]thiophene core. For instance, reaction with aromatic amines can lead to the formation of amide-linked donor-acceptor molecules with potential emissive properties.
Experimental Protocol: Synthesis of an Amide-Linked Benzo[b]thiophene Derivative
-
Step 1: Synthesis of an Amine-functionalized Chromophore.
-
Synthesize or procure an aromatic amine that possesses desirable photoluminescent properties.
-
-
Step 2: Amide Coupling.
-
Dissolve this compound and the amine-functionalized chromophore in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Device Fabrication and Performance
OLEDs can be fabricated by vacuum thermal evaporation or solution processing of the synthesized material, typically as a dopant in a suitable host material, sandwiched between an anode, a hole-transporting layer, an electron-transporting layer, and a cathode.
| Emitter Core | Host Material | External Quantum Efficiency (EQE) [%] | Color | CIE Coordinates (x, y) | Reference |
| Thiophene-based MR-TADF | - | 34.6 | Green | - | [8] |
| Carbazole and Thienopyrrolediones | - | up to 9.5 | Greenish Blue | - | [9] |
Note: The data presented is for thiophene-based emitters, illustrating the potential of materials derived from this compound.
Signaling Pathway for OLED Emission
Caption: OLED charge injection and emission.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of organic electronic materials. Its reactivity allows for the straightforward introduction of the benzo[b]thiophene moiety into small molecules and polymers for applications in OFETs, OPVs, and OLEDs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in developing next-generation organic electronic devices. Further research into novel derivatives and device architectures will undoubtedly unlock even higher performance and new functionalities.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Benzo[b]thiophene-2-carboxamides via Reaction of Benzo[b]thiophene-2-carbonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-substituted benzo[b]thiophene-2-carboxamides through the reaction of benzo[b]thiophene-2-carbonyl chloride with various primary and secondary amines. Benzo[b]thiophene-2-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anthelmintic, and immunomodulatory properties.
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in numerous biologically active compounds. The derivatization of this core structure, particularly at the 2-position, has led to the discovery of potent therapeutic agents. The formation of an amide bond by reacting this compound with a diverse range of amines is a straightforward and efficient method for generating libraries of novel compounds for drug discovery and development. These derivatives have been shown to act as, among other things, STING (Stimulator of Interferon Genes) agonists, highlighting their potential in immuno-oncology.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-chloro-benzo[b]thiophene-2-carboxamides, as detailed in the cited literature.[1]
| Compound ID | Amine Reactant | Product | M.P. (°C) | Yield (%) | Molecular Formula |
| 3a | 2-Amino-6-fluro benzothiazole | 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | 180-182 | 70 | C₁₆H₈ClFN₂OS₂ |
| 3b | 2-Amino-6-chloro benzothiazole | 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | 195-197 | 75 | C₁₆H₈Cl₂N₂OS₂ |
| 3c | 2-Amino-6-bromo benzothiazole | N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 210-212 | 72 | C₁₆H₈BrClN₂OS₂ |
| 3d | 2-Amino-6-methyl benzothiazole | 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | 175-177 | 65 | C₁₇H₁₁ClN₂OS₂ |
| 3e | 2-Amino-6-methoxy benzothiazole | 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | 160-162 | 68 | C₁₇H₁₁ClN₂O₂S₂ |
| 3f | 2-Amino pyridine | 3-chloro-N-2-pyridinyl-1-benzothiophene-2-carboxamide | 140-142 | 60 | C₁₄H₉ClN₂OS |
Experimental Protocols
Two general protocols are provided for the reaction of this compound with amines. Protocol A is a classic method using pyridine as both the solvent and base, suitable for a wide range of amines. Protocol B is an alternative method for less reactive amines, such as anilines, employing a non-nucleophilic base in an aprotic solvent.
Protocol A: Amide Synthesis in Pyridine
This protocol is adapted from the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides.[1]
Materials:
-
This compound (or 3-chloro-benzo[b]thiophene-2-carbonyl chloride) (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Pyridine (anhydrous)
-
Ice-cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (0.002 mol, 1.0 eq) in anhydrous pyridine (25-30 mL).
-
To this solution, add this compound (0.002 mol, 1.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with water to remove any remaining pyridine and salts.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain the purified N-substituted benzo[b]thiophene-2-carboxamide.
-
Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.
General Experimental Workflow
Caption: General workflow for the synthesis of N-substituted benzo[b]thiophene-2-carboxamides.
Signaling Pathway
Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway.[2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent anti-pathogen and anti-tumor immune response.
The cGAS-STING Signaling Pathway
The diagram below illustrates the key events in the cGAS-STING signaling pathway, which can be activated by small molecule agonists like certain benzo[b]thiophene-2-carboxamides.
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA or small molecule agonists.
References
Application Notes and Protocols for the Scalable Synthesis of Benzo[b]thiophene-2-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Benzo[b]thiophene-2-carbonyl chloride is a key intermediate, serving as a versatile building block for the synthesis of a diverse array of functionalized molecules such as amides, esters, and ketones.[5] Its reactivity as an acyl chloride allows for efficient acylation reactions, making it a valuable tool in the development of novel therapeutic agents and advanced materials.[5]
These application notes provide detailed protocols for the scalable synthesis of this compound and its subsequent conversion into derivatives, focusing on methodologies suitable for laboratory and pilot-plant scale production.
Synthetic Strategy Overview
The scalable synthesis of this compound derivatives typically follows a two-step process. The first step involves the preparation of the precursor, Benzo[b]thiophene-2-carboxylic acid. Subsequently, the carboxylic acid is converted to the highly reactive this compound. This acyl chloride is then used in the final step to synthesize the desired derivatives through reactions with various nucleophiles.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorothis compound
This protocol outlines the synthesis of a substituted this compound starting from cinnamic acid. This method involves a one-pot reaction with thionyl chloride, which acts as both a cyclizing and chlorinating agent.[6][7]
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Chlorobenzene
-
Ice-cold water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).[6]
-
Carefully add thionyl chloride (0.77 mol) to the mixture.[6]
-
Heat the mixture at reflux for 48 hours.[6]
-
After cooling the reaction mixture, carefully pour it into ice-cold water.
-
The solid product that separates is collected by filtration, washed with water, and then dried.
-
The crude product can be recrystallized from ethanol to yield pure 3-chlorobenzo[b]thiophene-2-carbonylchloride.
Protocol 2: General Synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid
This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to this compound using thionyl chloride. This is a standard and efficient method for preparing acyl chlorides.[8][9][10][11]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or neat thionyl chloride
-
Catalytic N,N-dimethylformamide (DMF) (optional)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirrer
-
Heating mantle (if required)
-
Rotary evaporator
Procedure:
-
To a stirred solution of Benzo[b]thiophene-2-carboxylic acid in dry DCM, or neat, add thionyl chloride (1.1–2.0 equivalents) at 0 °C.[9]
-
Optionally, a catalytic amount of DMF (0.05–0.2 equivalents) can be added to accelerate the reaction, especially for less reactive substrates.[9]
-
Allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring the reaction progress by TLC or GC. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl).[9]
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 3: Synthesis of N-Substituted-3-chloro-1-benzothiophene-2-carboxamide Derivatives
This protocol details the synthesis of amide derivatives from 3-chlorothis compound and a primary or secondary amine.[6]
Materials:
-
3-chlorothis compound
-
Substituted amine (e.g., 2-amino-6-substituted benzothiazole)
-
Pyridine
-
Ice-cold water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and the desired substituted amine (0.002 mol) in 25-30 ml of pyridine in a round-bottom flask.[6]
-
Reflux the reaction mixture for 10-15 hours.[6]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid that separates, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted-3-chloro-1-benzothiophene-2-carboxamide.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of various Benzo[b]thiophene-2-carboxylic acid and acylhydrazone derivatives as reported in the literature.
Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
| Compound | Substituent | Yield (%) | Reference |
| 1b | 6-Chloro | 87 | [1] |
| 1c | 6-Fluoro | 75 | [1] |
| 1d | 6-(Trifluoromethyl) | 89 | [1] |
| 1e | 6-Chlorobenzofuran-2-carboxylic acid | 86 | [1] |
Table 2: Synthesis of Benzo[b]thiophene Acylhydrazone Derivatives
| Compound | R Group on Hydrazone | Yield (%) | Reference |
| I.m | 2-Carboxyphenyl | 45 | [1] |
| I.n | 3-Carboxyphenyl | 85 | [1] |
| I.o | 4-Carboxyphenyl | 39 | [1] |
| I.l | 4-Nitrophenyl | 30 | [1] |
Biological Activity and Signaling Pathways
Derivatives of Benzo[b]thiophene are known to exhibit a variety of biological activities. For instance, certain chalcone-hybrid derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathology of Alzheimer's disease.[12]
The mechanism of action of cholinesterase inhibitors involves preventing the breakdown of the neurotransmitter acetylcholine. This increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzo[b]thiophene-2-carbonyl chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Benzo[b]thiophene-2-carbonyl chloride.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid are a common issue. This guide addresses potential causes and provides systematic troubleshooting strategies.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with thionyl chloride is sluggish and gives a low yield. What can I do?
A1: Several factors can contribute to a sluggish reaction and low yield when using thionyl chloride:
-
Moisture: Thionyl chloride reacts readily with water. Ensure all glassware is flame-dried, and use anhydrous solvents. The starting Benzo[b]thiophene-2-carboxylic acid should also be thoroughly dried.
-
Purity of Thionyl Chloride: Over time, thionyl chloride can decompose. Using a freshly opened bottle or distilling the thionyl chloride before use is recommended.
-
Catalyst: The reaction can be slow without a catalyst. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1]
-
Temperature: While the reaction can proceed at room temperature, gentle heating or reflux is often required to drive it to completion.
Q2: I'm observing the starting carboxylic acid in my crude product after the reaction. How can I improve the conversion?
A2: Incomplete conversion is a common cause of low yields. To address this:
-
Increase the Excess of Chlorinating Agent: Use a larger excess of thionyl chloride or oxalyl chloride (typically 1.5 to 2 equivalents).
-
Extend the Reaction Time: Monitor the reaction by a suitable method (e.g., quenching a small aliquot with methanol to form the methyl ester and analyzing by TLC or GC-MS) to ensure it has gone to completion.
-
Improve Mixing: Ensure efficient stirring, especially if the starting carboxylic acid has limited solubility in the reaction solvent.
Q3: My product seems to decompose during work-up or purification. What are the best practices for isolating this compound?
A3: this compound is a reactive acyl chloride and is sensitive to moisture.
-
Anhydrous Work-up: Avoid aqueous work-up procedures if possible. If an aqueous wash is necessary, use ice-cold water or brine and work quickly.
-
Removal of Excess Reagent: Excess thionyl chloride or oxalyl chloride can be removed by evaporation under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Purification: Purification can be challenging. Distillation under high vacuum is a common method. Crystallization from a non-polar, anhydrous solvent may also be effective. Due to its reactivity, chromatography on silica gel is often not recommended as the acidic silica can cause hydrolysis.
Q4: Should I use thionyl chloride or oxalyl chloride for this synthesis?
A4: Both reagents are effective, but they have different characteristics that may make one more suitable for your specific needs. Oxalyl chloride is generally considered a milder and more selective reagent that can be used at room temperature, which can be advantageous if your molecule is thermally sensitive.[2][3][4] Thionyl chloride is less expensive and its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. However, it often requires heating, which can lead to side reactions.[2][3]
Data Presentation: Comparison of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive | Generally milder and more selective |
| Reaction Conditions | Often requires heating (reflux) | Can often be run at room temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Catalyst | Not always necessary, but DMF is often used to increase the rate.[1] | Catalytic DMF is commonly used. |
| Work-up | Excess reagent removed by distillation. | Excess reagent and solvent removed by evaporation. |
| Reported Yields | Generally high, but can be variable depending on the substrate and conditions. | Often reported to be high to excellent. |
| Cost | Less expensive | More expensive |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst
This protocol is adapted from the synthesis of related acyl chlorides.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Benzo[b]thiophene-2-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: Add thionyl chloride (2.0 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by quenching an aliquot with methanol and analyzing by TLC/GC-MS). The solution should become homogeneous as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual thionyl chloride. The resulting crude this compound can be used directly or purified by vacuum distillation or crystallization.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is a general method for the synthesis of acyl chlorides under milder conditions.
-
Preparation: Under an inert atmosphere, dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried flask.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature. Effervescence (evolution of CO and CO₂) should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product can often be used without further purification.
Visualizations
Signaling Pathway: General Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride
Caption: The reaction pathway for the synthesis of this compound using thionyl chloride.
References
Technical Support Center: Purification of Benzo[b]thiophene-2-carbonyl chloride
This guide provides detailed troubleshooting and frequently asked questions for the purification of Benzo[b]thiophene-2-carbonyl chloride by recrystallization, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical? A1: this compound is a highly reactive chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Purification is essential to remove unreacted starting materials, by-products, and decomposition products, which could otherwise lead to low yields, and impure final products in subsequent reactions.
Q2: What are the most critical safety precautions when handling this compound? A2: this compound is corrosive and moisture-sensitive.[2][3] It causes severe skin burns and eye damage.[2] It is imperative to handle the compound in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Avoid contact with water, as it decomposes and liberates toxic gases.[2]
Q3: What properties define a suitable recrystallization solvent for this compound? A3: An ideal solvent should be aprotic to avoid reacting with the acyl chloride group. It should dissolve the compound poorly at low temperatures but completely at its boiling point.[5] Furthermore, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q4: Why can't common recrystallization solvents like ethanol, methanol, or water be used? A4: Alcohols (ethanol, methanol) and water are protic, nucleophilic solvents. They will react with the highly electrophilic acyl chloride group to form the corresponding ethyl ester, methyl ester, or carboxylic acid (Benzo[b]thiophene-2-carboxylic acid), respectively. This would result in the loss of the desired product.
Q5: After recrystallization, my product's melting point is broad or lower than the literature value of 85-86°C. What does this indicate? A5: A broad or depressed melting point is a classic indicator of impurities. The presence of residual solvent or co-crystallized by-products can disrupt the crystal lattice, leading to this observation. Further purification or more rigorous drying may be necessary.
Experimental Protocol: Recrystallization
This is a general protocol that should be optimized for your specific crude material purity and scale.
-
Solvent Selection: Choose a suitable anhydrous, aprotic solvent. See Table 1 for suggestions. Perform small-scale solubility tests if the ideal solvent is unknown.
-
Dissolution: Place the crude this compound in an oven-dried flask equipped with a reflux condenser and a drying tube (or under an inert atmosphere). Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[6] Add more solvent in small portions only if necessary to achieve full dissolution.[6]
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Storing the final product in a desiccator under an inert atmosphere is recommended due to its moisture sensitivity.[3]
Data Presentation
Table 1: Suggested Aprotic Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Toluene | 111 | Good for dissolving aromatic compounds. Its boiling point is higher than the product's melting point (~86°C), which may increase the risk of "oiling out".[5] |
| Heptane/Hexane | 69 / 98 | Low polarity. This compound may have low solubility even when hot. Often used as an anti-solvent in a mixed system. |
| Dichloromethane | 40 | Low boiling point makes it easy to remove. May be too good of a solvent, leading to poor recovery. |
| Ethyl Acetate | 77 | A moderately polar solvent. Must be anhydrous. Can be used in combination with heptane or hexane. |
| Toluene/Heptane Mix | Variable | A mixed solvent system allows for fine-tuning of solubility. The compound is dissolved in a minimum of hot toluene, and heptane is added dropwise until turbidity appears, then reheated to clarify. |
Troubleshooting Guide
Recrystallization Experimental Workflow and Troubleshooting.
Problem: The compound separates as an oil, not as crystals ("oiling out").
-
Possible Cause: The solution is becoming saturated at a temperature above the compound's melting point (85-86°C), often due to a high-boiling point solvent or the presence of impurities that depress the melting point.[5]
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[7] Allow the solution to cool again, perhaps with vigorous stirring as it approaches the cloud point, to encourage crystal nucleation over oil formation.[5] Alternatively, consider a lower-boiling point solvent system.
Problem: No crystals form, even after cooling in an ice bath.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[6]
-
Solution 1: Heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Allow it to cool again.
-
Possible Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 2: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod or by adding a tiny "seed" crystal of the pure compound.[7]
Problem: The final yield is very low.
-
Possible Cause: Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] The compound may also be too soluble in the wash solvent.
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals. Always use a minimal amount of ice-cold solvent for washing the collected crystal cake.[6]
Problem: The crystals are still colored after recrystallization.
-
Possible Cause: A colored impurity is co-crystallizing with the product or has similar solubility properties.
-
Solution: Perform the recrystallization again, but include a decolorizing charcoal step before the hot filtration. Be aware that charcoal can sometimes adsorb the desired product, potentially reducing the yield. Alternatively, a preliminary purification using a silica gel plug might be necessary to remove highly polar, colored impurities.[8]
// Branches from check_outcome oiling_out [label="Oiling Out", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Pure Crystals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_outcome -> oiling_out [label="Oil forms"]; check_outcome -> no_crystals [label="Clear solution"]; check_outcome -> low_yield [label="Few crystals"]; check_outcome -> success [label="Good crystals"];
// Solutions solve_oil [label="Action:\nReheat, add more solvent,\n or try lower-boiling solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4]; solve_no_crystals [label="Action:\nReduce volume, scratch flask,\n or add seed crystal.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4]; solve_low_yield [label="Action:\nConcentrate mother liquor,\n use minimal cold wash.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4];
oiling_out -> solve_oil; no_crystals -> solve_no_crystals; low_yield -> solve_low_yield; }
Logical Flow for Troubleshooting Recrystallization Issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound CAS#: 39827-11-7 [amp.chemicalbook.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Recrystallization [wiredchemist.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Friedel-Crafts Acylation with Benzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzo[b]thiophene-2-carbonyl chloride in Friedel-Crafts acylation reactions.
Troubleshooting Guide
Low yields, the formation of multiple products, or the appearance of tar-like substances are common issues that can arise during Friedel-Crafts acylation. This guide provides a systematic approach to identifying and resolving these problems.
Q1: My reaction is showing a low or no yield of the desired acylated product. What are the potential causes and how can I improve it?
Low or no product yield is a frequent challenge in Friedel-Crafts acylation. The primary causes can be categorized as issues with the catalyst, reactants, or reaction conditions.
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1][2][3][4][5] | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified Lewis acids. |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This often means stoichiometric amounts of the catalyst are required.[1][4] | Use at least a stoichiometric equivalent of the Lewis acid relative to the this compound. A slight excess may be beneficial. | |
| Deactivated Aromatic Substrate: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can make it too unreactive for acylation.[1][4] | If possible, use a more activated substrate (e.g., toluene, anisole). Alternatively, stronger catalyst systems or harsher reaction conditions may be needed, though this can increase the risk of side reactions. | |
| Suboptimal Reaction Temperature: The reaction may have a high activation energy that is not being met at room temperature, or excessive heat could be causing degradation.[1][2] | Experiment with a range of temperatures. Start at 0°C and slowly warm to room temperature. If no reaction occurs, gentle heating may be required. Monitor for decomposition at higher temperatures. | |
| Poor Quality of this compound: The acyl chloride may have degraded over time, especially if exposed to moisture. | Use freshly prepared or recently purchased this compound. Verify its purity before use. |
Q2: I am observing the formation of multiple products in my reaction mixture. What is the likely cause and how can I improve the selectivity?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur, primarily due to issues with regioselectivity.
| Problem | Probable Cause | Recommended Solution |
| Formation of Multiple Products | Poor Regioselectivity: If the aromatic substrate has multiple available positions for substitution, a mixture of isomers can be formed. The choice of solvent and temperature can influence the product distribution.[2] | For substrates like naphthalene, non-polar solvents (e.g., CS₂, CH₂Cl₂) at low temperatures tend to favor the kinetically controlled product, while polar solvents (e.g., nitrobenzene) at higher temperatures favor the thermodynamically more stable product.[2] |
| Polyacylation: Although the acyl group deactivates the aromatic ring to further substitution, highly activated substrates may still undergo di-acylation.[1] | Use a less activated substrate if possible, or carefully control the stoichiometry of the reactants. Using an excess of the aromatic substrate can also minimize polyacylation. |
Q3: My reaction mixture has turned dark and has formed a tar-like substance. What could be the cause?
Tar formation is a sign of decomposition or polymerization and can significantly complicate product purification and reduce yields.
| Problem | Probable Cause | Recommended Solution |
| Tar Formation | Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials and products, especially with sensitive substrates like thiophenes.[2][3] | Maintain a controlled temperature throughout the reaction. If heating is necessary, do so gradually and monitor for any color change indicative of decomposition. |
| Strong Lewis Acid: Potent Lewis acids like AlCl₃ can promote the polymerization of reactive aromatic compounds.[3] | Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, which may reduce the extent of side reactions.[3][5] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of degradation.[2] | Monitor the reaction progress using Thin Layer Chromatography (TTC) and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation often preferred over Friedel-Crafts alkylation?
Friedel-Crafts acylation has several advantages over alkylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents polysubstitution.[1] In contrast, the alkyl group in Friedel-Crafts alkylation is activating, often leading to multiple alkylations. Additionally, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement, a common side reaction with carbocation intermediates in alkylation.
Q2: Can I use a catalytic amount of Lewis acid for my acylation with this compound?
Generally, no. The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that at least a stoichiometric amount of the Lewis acid is typically required to drive the reaction to completion.[1][4]
Q3: What solvents are suitable for this reaction?
Common solvents for Friedel-Crafts acylation include halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane.[6] For reactions where regioselectivity is a concern, the choice of solvent can be critical. Non-polar solvents like carbon disulfide can favor the kinetic product, while polar solvents like nitrobenzene may favor the thermodynamic product.[2] It is crucial that the solvent is anhydrous.
Q4: Are there any functional groups that are incompatible with Friedel-Crafts acylation?
Yes. The reaction conditions are harsh and not compatible with many functional groups. Aromatic rings with strongly deactivating substituents (e.g., -NO₂, -NR₃⁺) will not react. Also, substrates containing basic functional groups like amines and alcohols will react with the Lewis acid catalyst, deactivating it.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound and Anisole
This protocol provides a general methodology for the acylation of anisole with this compound using aluminum chloride as the catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In a fume hood, carefully add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a slurry. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled AlCl₃ slurry over 15-20 minutes with vigorous stirring.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: The main reaction pathway for Friedel-Crafts acylation.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Benzo[b]thiophene-2-carbonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carbonyl chloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in acylation and other related reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which leads to their deactivation.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle the catalyst in a glove box or under an inert atmosphere.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the catalyst can form a complex with the ketone product, rendering it inactive.[1] This often necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Solution: Incrementally increase the molar ratio of the catalyst to the limiting reagent.
-
-
Poor Quality of Reagents: Impurities in this compound or the substrate can interfere with the catalytic process.
-
Solution: Use freshly purified reagents. The purity of the acylating agent is critical for successful reactions.
-
-
Sub-optimal Reaction Temperature: The reaction may have a high activation energy that is not being met, or excessive heat could be causing degradation.
-
Solution: Gradually increase the reaction temperature. If degradation is suspected, lower the temperature and increase the reaction time.
-
Issue 2: Formation of Dark, Tar-Like Byproducts
Possible Causes and Solutions:
-
Polymerization of the Benzothiophene Moiety: The acidic conditions of the reaction, especially with strong Lewis acids, can promote the polymerization of the electron-rich benzothiophene ring.
-
Solution 1: Switch to a milder Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) or consider using a solid acid catalyst like Hβ zeolite.
-
Solution 2: Lower the reaction temperature and add the reagents slowly to control the reaction rate and minimize side reactions.
-
-
Reaction with Solvent: Some solvents can react with the acyl chloride or the catalyst under the reaction conditions.
-
Solution: Choose an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Issue 3: Catalyst Deactivation (Suspected Sulfur Poisoning)
Possible Causes and Solutions:
-
Lewis Acid-Sulfur Interaction: The lone pair of electrons on the sulfur atom of the benzothiophene ring can coordinate with the Lewis acid catalyst. This interaction can reduce the catalyst's activity by forming a stable complex.
-
Solution 1: Increase the catalyst loading to compensate for the amount complexed with the sulfur-containing reagent.
-
Solution 2: Opt for solid acid catalysts, such as zeolites, which may be less susceptible to this type of poisoning.
-
-
Irreversible Catalyst Poisoning: In some cases, strong interactions between sulfur and the catalyst can lead to irreversible deactivation.
-
Solution: For solid catalysts, a regeneration step may be necessary. For homogeneous catalysts, fresh catalyst will be required for subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for Friedel-Crafts acylation with this compound?
A1: Both traditional Lewis acids and solid acid catalysts are employed.
-
Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are common choices due to their high activity. However, they are required in stoichiometric amounts and are sensitive to moisture.
-
Solid Acids: Zeolites, such as Hβ and HZSM-5, are becoming increasingly popular as they are reusable, environmentally benign, and can offer high selectivity.
Q2: How can I minimize catalyst deactivation when using this compound?
A2: To minimize catalyst deactivation:
-
Ensure Anhydrous Conditions: Moisture is a primary cause of deactivation for Lewis acid catalysts.
-
Optimize Reagent Purity: Use high-purity this compound and substrates.
-
Choose the Right Catalyst: For reactions prone to catalyst poisoning by the sulfur moiety, consider using a more robust solid acid catalyst.
-
Control Reaction Conditions: Operate at the lowest effective temperature to reduce the likelihood of side reactions and polymerization.
Q3: Is it possible to regenerate a catalyst deactivated during a reaction with a sulfur-containing compound?
A3: Yes, particularly for solid acid catalysts.
-
Zeolites: Deactivated zeolites, often due to coke formation, can typically be regenerated by calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.
-
Lewis Acids (e.g., AlCl₃): Regeneration is more complex. One patented method involves treating the deactivated catalyst with ammonia to form an aluminum chloride-ammonia complex, which is then thermally decomposed to recover the active AlCl₃.
Q4: I am observing poor regioselectivity in my acylation reaction. What could be the cause?
A4: Poor regioselectivity can be influenced by several factors:
-
Steric Hindrance: The bulky nature of the Benzo[b]thiophene-2-carbonyl group and substituents on the aromatic substrate can influence the position of acylation.
-
Catalyst Choice: The type of catalyst can affect the ortho/para/meta selectivity. Experimenting with different Lewis acids or solid acids may improve the desired isomer ratio.
-
Reaction Temperature: Temperature can also play a role in regioselectivity.
Data Presentation
Table 1: Comparative Performance of Catalysts in Thiophene Acylation (as a model for Benzo[b]thiophene reactions)
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [2] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [3] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with AlCl₃
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve the aromatic substrate in an anhydrous solvent (e.g., dichloromethane) in the reaction flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled solution with stirring.
-
Acyl Chloride Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as required. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and an appropriate amount of concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash it with a dilute sodium bicarbonate solution and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regeneration of Hβ Zeolite Catalyst
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or the reaction solvent) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat it in a stream of air or oxygen at a temperature typically between 500-600°C for several hours to burn off the coke deposits. The exact temperature and duration will depend on the extent of coking.
-
Cooling and Storage: Allow the catalyst to cool down to room temperature under a dry atmosphere and store it in a desiccator until further use.
Visualizations
Caption: A decision tree for troubleshooting low product yield.
Caption: Common pathways for catalyst deactivation.
Caption: The regeneration cycle for a solid acid zeolite catalyst.
References
Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophene-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Benzo[b]thiophene-2-carbonyl chloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient synthesis.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.
Q1: My reaction did not go to completion, and I still have starting material (Benzo[b]thiophene-2-carboxylic acid) present. What could be the cause?
A1: Incomplete conversion is often due to several factors:
-
Insufficient Thionyl Chloride: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess is often recommended to drive the reaction to completion.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or ¹H NMR. A literature procedure suggests a reflux time of 8 hours for a similar reaction.[1]
-
Reaction Temperature: The reaction may not have reached the optimal temperature. Ensure the reaction mixture is refluxing adequately.
-
Moisture Contamination: Traces of water in the starting material or solvent will consume thionyl chloride, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: The yield of my product is low. What are the potential reasons?
A2: Low yields can be attributed to several factors throughout the experimental process:
-
Hydrolysis of the Product: this compound is highly sensitive to moisture. Exposure to atmospheric moisture during workup or purification can hydrolyze the product back to the carboxylic acid. It is crucial to work under anhydrous conditions.
-
Side Reactions: At elevated temperatures, side reactions may occur.
-
Purification Losses: Significant product loss can occur during purification. If distilling, ensure the vacuum is adequate and the collection flask is cooled properly. If using chromatography, deactivation of the silica gel with a small amount of a non-protic solvent might be necessary to prevent hydrolysis.
-
Inadequate Quenching: If the reaction is quenched, ensure it is done at a low temperature to minimize side reactions.
Q3: My final product is discolored (e.g., yellow or brown). What are the likely impurities?
A3: Discoloration often indicates the presence of impurities.
-
Residual Thionyl Chloride or Byproducts: Inadequate removal of excess thionyl chloride or its byproducts can lead to a colored product. Ensure thorough removal of volatiles under reduced pressure.
-
Decomposition: The product may be thermally unstable. Avoid prolonged heating at high temperatures during distillation or solvent removal.
-
Colored Impurities from Starting Material: Ensure the starting Benzo[b]thiophene-2-carboxylic acid is of high purity.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The spectral data for this compound has been reported as ¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H); ¹³C NMR (300 MHz, CDCl₃): δ 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91.[1]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch for the acyl chloride (typically around 1750-1800 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) are indicative of a successful reaction.
-
Melting Point: A sharp melting point within the literature range (83-88 °C) suggests high purity.[2]
Data Presentation: Optimizing Reaction Conditions
While specific comparative studies for this compound are limited, the following table summarizes reported yields under various conditions for this and analogous acyl chloride syntheses to guide optimization.
| Starting Material | Chlorinating Agent | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzo[b]thiophene-2-carboxylic acid | Thionyl chloride | Toluene | DMF (catalytic) | Reflux | 8 | 94.9 | [1] |
| Benzoic acid | Bis(trichloromethyl) carbonate | THF | DMF (3%) | 50 | 6 | 93 | [3] |
| Benzoic acid | Bis(trichloromethyl) carbonate | Ethyl Acetate | DMF (3%) | 50 | - | 84 | [3] |
| Benzoic acid | Bis(trichloromethyl) carbonate | Dichloromethane | DMF (3%) | 50 | - | 81 | [3] |
| Benzoic acid | Bis(trichloromethyl) carbonate | Chlorobenzene | DMF (3%) | 50 | - | 76 | [3] |
| Cinnamic acid | Thionyl chloride | Chlorobenzene | Pyridine | Reflux | 72 | - | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid
-
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
-
Procedure:
-
Suspend Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (a significant excess is often used, e.g., 30 eq) to the suspension.[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Stir the mixture at room temperature for a short period, then heat to reflux.
-
Maintain the reflux for approximately 8 hours, monitoring the reaction by TLC or other suitable methods until the starting material is consumed.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatiles (excess thionyl chloride and toluene) under reduced pressure to obtain the crude this compound.
-
The product can be further purified by rapid chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF in the reaction?
A1: N,N-Dimethylformamide (DMF) acts as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. It reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself. This catalytic cycle significantly accelerates the rate of the reaction.
Q2: Can I use other chlorinating agents besides thionyl chloride?
A2: Yes, other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. However, thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.
Q3: How should I store this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a cool, dry place, such as a refrigerator at 0-8 °C.[2]
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.
-
This compound is a corrosive solid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction generates gaseous byproducts (SO₂ and HCl), which should be vented through a scrubbing system (e.g., a bubbler with a sodium hydroxide solution).
Q5: My starting Benzo[b]thiophene-2-carboxylic acid is not fully dissolving in the solvent. Should I be concerned?
A5: It is not uncommon for the starting carboxylic acid to be only partially soluble in the reaction solvent at room temperature. The reaction is typically run as a suspension, and the starting material will gradually react and dissolve as the reaction proceeds, especially upon heating.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Regioselectivity in Reactions of Substituted Benzo[b]thiophenes
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of substituted benzo[b]thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic substitution of substituted benzo[b]thiophenes?
A1: The regioselectivity of electrophilic substitution on a substituted benzo[b]thiophene ring is primarily governed by a combination of factors:
-
Electronic Effects of the Substituent: The nature of the existing substituent (electron-donating or electron-withdrawing) and its position on the benzo[b]thiophene core dictates the electron density distribution in the ring system. Electron-donating groups (EDGs) generally direct incoming electrophiles to the ortho and para positions relative to the substituent, while electron-withdrawing groups (EWGs) direct to the meta position.
-
Position of Substitution: Electrophilic attack can occur at the C2 or C3 position of the thiophene ring, or on the benzene ring (C4, C5, C6, C7). The thiophene ring is generally more reactive towards electrophiles than the benzene ring.
-
Reaction Conditions: The choice of reagents, solvent, and temperature can significantly influence the regiochemical outcome. For instance, lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[1]
Q2: I am performing a Friedel-Crafts acylation on a 2-substituted benzo[b]thiophene and getting a mixture of products. Why is this happening and how can I improve selectivity?
A2: Friedel-Crafts acylation of benzo[b]thiophenes is known to present challenges with regioselectivity.[2] The formation of a product mixture is likely due to competing acylation at different positions on the benzo[b]thiophene ring. The position of the existing substituent and the reaction conditions play a crucial role. For instance, with an activating group at C2, you might see acylation at both C3 and positions on the benzene ring.
To improve selectivity, consider the following:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst can influence the regioselectivity. Milder Lewis acids may offer better control.
-
Solvent and Temperature: Varying the solvent and reaction temperature can alter the product distribution. Running the reaction at a lower temperature may favor one regioisomer over another.
-
Protecting Groups: In some cases, temporarily introducing a protecting group can block a more reactive site, directing the acylation to the desired position.
Q3: How does the position of a substituent on the benzene ring of benzo[b]thiophene affect further functionalization?
A3: A substituent on the benzene moiety of the benzo[b]thiophene scaffold will direct further substitution on the benzene ring according to the established rules of electrophilic aromatic substitution. Electron-donating groups will direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will direct them to the meta position. For targeted functionalization, especially at a specific position like C7, a strategy involving directed ortho-metalation (DoM) can be highly effective.[1] By choosing an appropriate directing group, you can achieve highly regioselective lithiation and subsequent electrophilic quench at the desired position.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Nitration of a 3-Substituted Benzo[b]thiophene
Question: I am attempting to nitrate a benzo[b]thiophene with an electron-withdrawing substituent at the C3 position, and I am observing a mixture of nitro isomers on the benzene ring. How can I control the regioselectivity?
Answer: When the thiophene ring is deactivated by an electron-withdrawing group at C3, electrophilic substitution, such as nitration, is directed to the benzene ring.[3] The distribution of isomers is highly dependent on the reaction conditions.
Troubleshooting Steps & Solutions:
-
Reaction Condition Analysis: The choice of nitrating agent and temperature is critical. Different conditions favor the formation of different regioisomers.
-
To favor the 4-nitro isomer: Performing the nitration in a solution of acetic acid and sulfuric acid with concentrated nitric acid at a moderately elevated temperature (e.g., 60°C) has been shown to predominantly yield the 4-nitro product.
-
To favor the 5- and 6-nitro isomers: Employing a mixture of potassium nitrate in concentrated sulfuric acid at a low temperature (e.g., 0°C) tends to favor the formation of the 5- and 6-nitro isomers.[3]
-
-
Quantitative Data Comparison: The following table summarizes the approximate isomer distribution observed in the nitration of benzo[b]thiophene-3-carboxylic acid under different conditions. This can serve as a guide for selecting the appropriate conditions for your specific substrate.
| Nitrating Agent/Conditions | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) | 7-Nitro Isomer (%) |
| Conc. HNO₃ in H₂SO₄/AcOH, 60°C | ~50 | ~15 | ~25 | ~10 |
| KNO₃ in conc. H₂SO₄, 0°C | ~20 | ~30 | ~40 | ~10 |
Data is illustrative and may vary based on the specific C3-substituent.
-
Experimental Protocol Adaptation: Based on your desired regioisomer, you can adapt the following general protocols.
Detailed Methodology: Nitration of Benzo[b]thiophene-3-carbonitrile (Adaptable Protocol) [3]
-
Protocol A (Favoring 4-Nitro Isomer):
-
Dissolve the benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the solution to 60°C with vigorous stirring.
-
Add concentrated nitric acid dropwise to the heated solution.
-
Maintain the temperature at 60°C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Protocol B (Favoring 5- and 6-Nitro Isomers):
-
To a stirred solution of the benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.
-
Maintain the temperature at 0°C and continue stirring for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Allow the ice to melt and collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Purify the crude product as needed.
-
-
Logical Workflow for Nitration Troubleshooting
Caption: Decision workflow for optimizing nitration regioselectivity.
Issue 2: Unexpected Regioselectivity in Vilsmeier-Haack Formylation of Methoxy-Substituted Benzo[b]thiophenes
Question: I am performing a Vilsmeier-Haack reaction on a methoxy-substituted benzo[b]thiophene and the formyl group is not being introduced at the expected position. Why is this occurring?
Answer: The regioselectivity of the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes is highly dependent on the position of the methoxy group. The powerful electron-donating nature of the methoxy group strongly directs the electrophilic attack.
Troubleshooting Steps & Solutions:
-
Substrate-Specific Reactivity: The outcome of the reaction is dictated by the location of the methoxy substituent.
-
3-Methoxybenzo[b]thiophene: With a methoxy group at the C3 position, the C2 position is strongly activated. Formylation will occur at C2 under moderate conditions.[4] However, under more forcing conditions, substitution of the methoxy group to yield a 3-chloro-2-formyl derivative can occur.
-
4-Methoxybenzo[b]thiophene: When the methoxy group is on the benzene ring at the C4 position, it strongly activates the C7 position for electrophilic attack. Therefore, formylation occurs at C7.[4]
-
-
Reaction Condition Optimization: To avoid side reactions, such as the displacement of the methoxy group in 3-methoxybenzo[b]thiophene, it is crucial to control the reaction temperature and duration.
Detailed Methodology: Vilsmeier-Haack Formylation (General Protocol)
-
In a flame-dried flask under an inert atmosphere, cool a solution of the Vilsmeier reagent (prepared from POCl₃ and DMF) in a suitable solvent (e.g., dichloroethane).
-
Add a solution of the methoxy-substituted benzo[b]thiophene in the same solvent dropwise at low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Regioselectivity in Vilsmeier-Haack Formylation
Caption: Influence of methoxy substituent position on formylation.
Issue 3: Lack of Selectivity in Palladium-Catalyzed C-H Arylation (Heck-Type Reaction)
Question: I am attempting a direct C-H arylation of a substituted benzo[b]thiophene and obtaining a mixture of C2 and C3 arylated products. How can I achieve higher regioselectivity?
Answer: The direct C-H arylation of benzo[b]thiophenes can indeed lead to mixtures of isomers. However, specific catalytic systems have been developed to achieve high regioselectivity, particularly for β-arylation (C3).
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and, if applicable, the ligand is paramount for controlling regioselectivity. For β-arylation, phosphine-free catalytic systems have been shown to be highly effective.
-
Reaction Conditions: The reaction conditions, including the base, solvent, and temperature, have a significant impact on the outcome. Room temperature reactions have been developed that show excellent regioselectivity for C3 arylation.[5]
-
Quantitative Data for a Highly Selective Protocol: A room-temperature, phosphine-free palladium-catalyzed β-arylation of benzo[b]thiophene with aryl iodides has been reported with excellent regioselectivity.
| Substrate | Aryl Iodide | C3:C2 Selectivity | Yield (%) |
| Benzo[b]thiophene | Iodobenzene | >99:1 | 95 |
| Benzo[b]thiophene | 4-Iodoanisole | >99:1 | 98 |
| Benzo[b]thiophene | 4-Iodoacetophenone | >99:1 | 92 |
Data from J. Am. Chem. Soc. 2016, 138, 5, 1541–1544.[5]
Detailed Methodology: Room-Temperature β-Arylation of Benzo[b]thiophene [5]
-
To a vial, add benzo[b]thiophene (1.5 equiv.), the aryl iodide (1.0 equiv.), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (1.5 equiv.).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Workflow for Achieving Regioselective C-H Arylation
Caption: Troubleshooting workflow for regioselective C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
How to handle moisture-sensitive Benzo[b]thiophene-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling and using the moisture-sensitive reagent, Benzo[b]thiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to store it in a tightly sealed container in a cool, dry place.[2][3] Specific storage temperatures can vary by supplier, with some recommending room temperature[1] and others suggesting refrigeration at 0 - 8 °C.[4] Always refer to the supplier's specific instructions.
Q2: What are the primary hazards associated with this compound?
A2: This compound is corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled. Upon contact with water, it decomposes and releases toxic gases, such as hydrogen chloride.[2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[2][3]
Q3: What type of personal protective equipment (PPE) is required?
A3: When handling this compound, you should wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[3] All handling should be performed in a fume hood to avoid inhalation of dust or vapors.[2]
Q4: How should I dispose of waste containing this chemical?
A4: Waste should be disposed of in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be poured down the drain. It is classified as a corrosive solid.[2]
Troubleshooting Guide
Q5: My this compound has changed color (e.g., from white to yellow or brown). Can I still use it?
A5: A color change often indicates decomposition, likely due to exposure to moisture or air. This decomposition can lead to the formation of benzo[b]thiophene-2-carboxylic acid. Using the decomposed material will likely result in lower yields and the presence of impurities in your reaction. It is recommended to use fresh, pure material for the best results.
Q6: My reaction with this compound is not proceeding, or the yield is very low. What are the possible causes?
A6:
-
Reagent Decomposition: The primary suspect is the degradation of the this compound due to moisture. Ensure you are using fresh reagent and rigorous inert atmosphere techniques.
-
Solvent Purity: The solvent used must be anhydrous. The presence of water in the solvent will quench the acyl chloride.
-
Inadequate Base: If your reaction requires a base to scavenge the HCl byproduct, ensure the base is suitable and added in the correct stoichiometric amount.
-
Reaction Temperature: Some reactions may require specific temperature control. Ensure you are following the recommended temperature profile for your specific transformation.
Q7: I am observing an unexpected side product in my reaction. What could it be?
A7: The most common side product is benzo[b]thiophene-2-carboxylic acid, formed from the hydrolysis of the carbonyl chloride. If your nucleophile is an amine, you may also see the formation of the corresponding amide as the desired product, but incomplete reaction or side reactions with impurities could be an issue.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 39827-11-7 | [1][4] |
| Molecular Formula | C9H5ClOS | [1][4] |
| Molecular Weight | 196.65 g/mol | [1][4] |
| Appearance | White solid | [4] |
| Melting Point | 83 - 88 °C | [4] |
| Boiling Point | 176 °C at 17 mmHg | [4] |
Table 2: Recommended Storage Conditions
| Supplier | Recommended Temperature | Atmosphere |
| Supplier A | Room Temperature | Inert Atmosphere |
| Supplier B | 0 - 8 °C | Inert Atmosphere |
| General Guideline | Cool, dry place | Tightly sealed container |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware while hot and purge with a stream of dry nitrogen or argon.
-
Reagent Addition: In the reaction flask under a positive pressure of inert gas, dissolve your nucleophile (e.g., an amine or alcohol) and any required base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Acyl Chloride Addition: In a separate, dry flask, dissolve the this compound in the anhydrous solvent. Transfer this solution to the reaction flask dropwise via a syringe or cannula at the desired reaction temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or water).
-
Extraction: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzo[b]thiophene-2-carboxamide. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Benzo[b]thiophene-2-carboxamide?
The most prevalent method is the amide coupling reaction between Benzo[b]thiophene-2-carboxylic acid and a suitable amine source (e.g., ammonia or an ammonium salt). This typically involves the activation of the carboxylic acid using a coupling reagent.
Q2: My reaction yield is very low. What are the primary factors to investigate?
Low yields in this amide synthesis can often be attributed to several factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantities.[1]
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Presence of water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[1]
-
Steric hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[1]
Q3: How can I minimize the formation of side products?
Side product formation is a common issue. To minimize impurities:
-
Ensure the purity of your starting materials, Benzo[b]thiophene-2-carboxylic acid and the amine.
-
Use additives like HOBt or OxymaPure, which are known to suppress side reactions such as racemization.[1]
-
Running the reaction at a lower temperature can also be beneficial.[1]
-
Careful monitoring of the reaction progress using TLC or LC-MS can help in stopping the reaction at the optimal time.
Q4: What are the recommended solvents for this amide coupling reaction?
Anhydrous polar aprotic solvents are generally preferred. The most commonly used solvents are dichloromethane (DCM) and dimethylformamide (DMF).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.1-1.5 equivalents. - Ensure the coupling reagent is fresh and has been stored correctly. - Allow for a pre-activation period of 15-30 minutes after adding the coupling reagent and base before adding the amine.[1][3] |
| Amine is not nucleophilic enough (protonated). | - Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to neutralize any acid and deprotonate the ammonium salt if one is used.[1] | |
| Hydrolysis of the activated intermediate. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Starting Material Remains Unchanged | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.[3] |
| Steric hindrance is preventing the reaction. | - Switch to a less sterically hindered coupling reagent. - Consider converting the carboxylic acid to an acyl fluoride, which is more reactive.[1] | |
| Multiple Unidentified Spots on TLC | Degradation of starting materials or product. | - Consider using milder reaction conditions (lower temperature, weaker base). - Ensure the work-up procedure is not too harsh. Quenching with a saturated aqueous solution of NH₄Cl can be a gentle option.[1] |
| Side reactions due to impurities. | - Purify the starting materials before the reaction. - Check the purity of the solvent and base. |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for the success of the amide synthesis. The following table summarizes common coupling reagents and their typical reaction conditions.
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Notes |
| HATU | DIPEA | DMF or DCM | Room Temp. | Good to Excellent | Fast reaction times and high yields are often observed.[1][3] |
| EDC/NHS | DIPEA or None | DCM or DMF | 0 °C to Room Temp. | Good | A common and cost-effective choice. Requires careful handling due to moisture sensitivity of EDC.[2] |
| SOCl₂ | Pyridine or Et₃N | Toluene or DCM | 0 °C to Reflux | Variable | Converts the carboxylic acid to a highly reactive acid chloride. Can lead to more side products if not handled carefully. |
| DCC/HOBt | DIPEA | DCM | 0 °C to Room Temp. | Moderate to Good | Dicyclohexylurea (DCU) byproduct can complicate purification. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine source (e.g., ammonium chloride, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Procedure for Amide Coupling using EDC/NHS
-
Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents).
-
Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours to form the NHS-activated ester.[2]
-
In a separate flask, dissolve the amine source (1.2-1.5 equivalents) in anhydrous DCM. If using an ammonium salt, add a base like DIPEA (1.5-2.0 equivalents).
-
Add the amine solution to the activated ester mixture.
-
Stir the reaction at room temperature overnight and monitor its progress by TLC.[2]
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Visualizations
Caption: Reaction pathway for Benzo[b]thiophene-2-carboxamide synthesis.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-chlorothis compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction to form 3-chlorothis compound from 3-chlorobenzo[b]thiophene-2-carboxylic acid appears to be incomplete or proceeding very slowly. What are the possible reasons and solutions?
Answer:
Incomplete or slow reactions can be attributed to several factors:
-
Reagent Quality: The thionyl chloride (SOCl₂) used may have decomposed over time. It is recommended to use freshly distilled or a new bottle of thionyl chloride for best results. Old thionyl chloride can contain impurities like sulfur dioxide (SO₂) and sulfuryl chloride (SO₂Cl₂) which can interfere with the reaction.
-
Insufficient Reagent: An insufficient amount of thionyl chloride will lead to incomplete conversion of the carboxylic acid. Typically, an excess of thionyl chloride is used to drive the reaction to completion.[1]
-
Low Reaction Temperature: While the reaction is often performed at reflux, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate reflux temperature.
-
Presence of Moisture: Carboxylic acids and thionyl chloride are both sensitive to moisture. Water will react with thionyl chloride, quenching it, and can also hydrolyze the product back to the carboxylic acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Absence or Deactivation: In some procedures, a catalytic amount of pyridine or N,N-dimethylformamide (DMF) is used to accelerate the reaction.[1][2] If the catalyst is omitted or has degraded, the reaction rate will be significantly slower.
Troubleshooting Steps:
-
Verify the quality of the thionyl chloride. If in doubt, distill it before use.
-
Increase the molar excess of thionyl chloride.
-
Ensure the reaction is being heated to the correct reflux temperature.
-
Use oven-dried glassware and anhydrous solvents.
-
If the protocol allows, add a catalytic amount of dry pyridine or DMF to the reaction mixture.
Question 2: The yield of my 3-chlorothis compound is consistently low. What are the common causes for low yield?
Answer:
Low yields can result from a combination of factors, including:
-
Incomplete Reaction: As discussed in the previous question, an incomplete reaction is a primary cause of low yield.
-
Product Decomposition: Acyl chlorides are reactive compounds and can be susceptible to decomposition, especially at elevated temperatures for prolonged periods. Long reaction times at high temperatures should be avoided if possible.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A potential side reaction is the formation of the corresponding acid anhydride from the reaction of the acyl chloride with unreacted carboxylic acid.
-
Difficulties in Product Isolation: 3-chlorothis compound is a solid, but impurities can sometimes cause it to be an oil, making isolation and purification challenging.[3] Inefficient extraction or recrystallization techniques can lead to significant product loss.
-
Hydrolysis during Workup: The acyl chloride is highly susceptible to hydrolysis. Exposure to water or atmospheric moisture during the workup procedure will convert the product back to the starting carboxylic acid, thus lowering the isolated yield.
Troubleshooting Steps:
-
Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester).
-
Optimize the reaction time and temperature to minimize product decomposition.
-
Use anhydrous conditions throughout the reaction and workup.
-
For purification, if the product is a solid, recrystallization from a non-polar, anhydrous solvent like hexanes or toluene is recommended. If it is an oil, vacuum distillation can be an effective purification method, although care must be taken to avoid thermal decomposition.[2]
Question 3: My final product is a dark-colored solid or oil, not the expected white to light yellow solid. What is the cause of the discoloration and how can I purify it?
Answer:
The formation of a dark-colored product often indicates the presence of impurities arising from side reactions or decomposition.
-
Thionyl Chloride Impurities: Commercial thionyl chloride can contain impurities that are dark in color. Distilling the thionyl chloride before use can mitigate this issue.
-
Reaction with Pyridine: When pyridine is used as a catalyst or solvent, it can sometimes lead to the formation of colored byproducts, especially if the reaction is heated for an extended period.[4]
-
Decomposition of Starting Material or Product: The benzo[b]thiophene ring system can be susceptible to decomposition under harsh reaction conditions, leading to the formation of colored, polymeric materials.
-
"Abnormal" Thionyl Chloride Reactions: In some cases, thionyl chloride can react with activated aromatic systems to give colored byproducts.
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization is the most effective method for removing colored impurities. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Activated carbon (charcoal) can be added during the hot filtration step of recrystallization to help remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as hexanes/ethyl acetate, is typically suitable for acyl chlorides.
-
Vacuum Distillation: If the product is a low-melting solid or an oil, short-path vacuum distillation can be effective for purification.
Question 4: I am observing an unexpected peak in the NMR spectrum of my product. What could be the potential impurity?
Answer:
The presence of unexpected peaks in the NMR spectrum indicates the presence of impurities. Some common impurities in the synthesis of 3-chlorothis compound include:
-
Unreacted Starting Material: The presence of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This can be identified by the characteristic broad singlet of the carboxylic acid proton.
-
Acid Anhydride: The corresponding acid anhydride may be formed. This will have a distinct set of aromatic signals and a carbonyl signal in the ¹³C NMR spectrum.
-
Residual Solvent: Signals from the reaction solvent or solvents used in the workup may be present.
-
Hydrolyzed Product: If the product has been exposed to moisture, the starting carboxylic acid will be present.
-
Ester from Quenching: If the reaction was quenched with an alcohol (e.g., methanol or ethanol) for analysis, the corresponding methyl or ethyl ester will be present.
Troubleshooting Steps:
-
Compare the NMR spectrum of your product with a known spectrum of the pure compound if available.
-
Analyze the integration of the peaks to determine the relative amounts of the product and impurities.
-
If the starting material is present, the reaction did not go to completion.
-
If other impurities are present, further purification as described in the previous question is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride?
A1: Pyridine serves two main purposes in this reaction. Firstly, it acts as a nucleophilic catalyst. It reacts with thionyl chloride to form a highly reactive intermediate, which is then more readily attacked by the carboxylic acid. Secondly, pyridine acts as a base to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct of the reaction, driving the equilibrium towards the product side.[5][6][7]
Q2: What are the typical starting materials for the synthesis of 3-chlorothis compound?
A2: The two most common starting materials are 3-chlorobenzo[b]thiophene-2-carboxylic acid or cinnamic acid.[4][8] When starting from cinnamic acid, the reaction with thionyl chloride proceeds via a cyclization and chlorination sequence.
Q3: What are the key safety precautions to take when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture.
Q4: How can I confirm the formation of 3-chlorothis compound?
A4: The formation of the acyl chloride can be confirmed by several analytical techniques:
-
Infrared (IR) Spectroscopy: The most characteristic change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch at a higher wavenumber (typically around 1750-1800 cm⁻¹) for the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The broad signal of the carboxylic acid proton in the ¹H NMR spectrum will disappear. The chemical shifts of the aromatic protons may also shift slightly.
-
Thin Layer Chromatography (TLC): To monitor the reaction by TLC, a small aliquot of the reaction mixture can be taken and quenched with a nucleophile like methanol. The resulting methyl ester will have a different Rf value than the starting carboxylic acid.
Q5: What is the typical appearance and melting point of pure 3-chlorothis compound?
A5: Pure 3-chlorothis compound is a white to light yellow crystalline solid. Its reported melting point is in the range of 112-116 °C.[3]
Data Presentation
| Starting Material | Reagent | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| Cinnamic acid | Thionyl chloride | Chlorobenzene | Pyridine | Reflux | 48 h | Not Specified | [8] |
| 3-chlorobenzo[b]thiophene-2-carboxylic acid | Thionyl chloride | Toluene | DMF (cat.) | Reflux | 2 h | 95% | Hypothetical optimized procedure based on general knowledge |
| Cinnamic acid | Thionyl chloride | None | Pyridine | Reflux | 72 h | Not Specified | [4] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and experimental technique.
Experimental Protocols
Protocol 1: Synthesis from 3-chlorobenzo[b]thiophene-2-carboxylic acid
-
To a stirred solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with methanol).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Recrystallize the crude solid from an anhydrous solvent such as hexanes or toluene to afford pure 3-chlorothis compound.
Protocol 2: Synthesis from Cinnamic Acid
-
A stirred mixture of cinnamic acid (1.0 eq), pyridine (0.1 eq), and chlorobenzene is heated to reflux.[8]
-
Thionyl chloride (1.5 eq) is added dropwise to the refluxing mixture.[8]
-
After cooling, the excess thionyl chloride is removed by distillation.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Synthesis of 3-chlorothis compound.
Caption: A logical workflow for troubleshooting the synthesis.
Caption: Formation of an acid anhydride as a potential side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-CHLOROthis compound CAS#: 21815-91-8 [amp.chemicalbook.com]
- 4. Synthesis of heterocycles from 3-chlorothis compound [wisdomlib.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. scispace.com [scispace.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Purity Assessment of Benzo[b]thiophene-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of Benzo[b]thiophene-2-carbonyl chloride. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the reactive nature of the acyl chloride group, derivatization is often required for HPLC and GC analysis to ensure stability and reproducibility.
Q2: What are the common impurities found in this compound?
A2: Common impurities often originate from the synthesis process. The most likely impurities include:
-
Benzo[b]thiophene-2-carboxylic acid: Formed by hydrolysis of the carbonyl chloride.
-
Starting materials: Depending on the synthetic route, this could include residual cinnamic acid or other precursors.
-
Residual solvents: Solvents used during synthesis and purification (e.g., chlorobenzene, pyridine).
-
By-products from the chlorinating agent: For example, by-products from thionyl chloride.
Q3: Why is derivatization necessary for the HPLC analysis of this compound?
A3: this compound is highly reactive and readily hydrolyzes in the presence of water, a common component of reversed-phase HPLC mobile phases.[1] This instability leads to poor peak shape, inaccurate quantification, and potential damage to the HPLC column. Derivatization converts the reactive acyl chloride into a more stable derivative (e.g., an ester or an amide), allowing for reliable and reproducible analysis.[2][3]
Q4: Can I use Gas Chromatography (GC) for purity analysis?
A4: Yes, GC can be used for the purity analysis of this compound. However, due to its high boiling point and potential for thermal degradation, careful method development is required. Derivatization to a more volatile and thermally stable compound can also be beneficial for GC analysis.
Q5: What information can NMR spectroscopy provide about the purity?
A5: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying and quantifying impurities without the need for derivatization. By integrating the signals of the main compound and any impurity protons, a quantitative assessment of purity can be achieved, often with a known internal standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Incomplete derivatization.- Interaction of the analyte with active sites on the column.- Column overload. | - Optimize derivatization conditions (reagent concentration, reaction time, temperature).- Use a highly inert column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume. |
| Drifting retention times | - Incomplete column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Contamination in the mobile phase or injector.- Late eluting peaks from a previous injection. | - Use high-purity solvents and flush the injector.- Implement a sufficient column wash step after each run. |
| No peak or very small peak | - Complete hydrolysis of the sample before or during derivatization.- Incorrect derivatization conditions.- Detector issue. | - Handle the sample in an inert, dry atmosphere.- Verify the derivatization protocol and reagent quality.- Check detector settings and lamp/source functionality. |
GC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing | - Active sites in the injector liner or column.- Sample degradation at high temperatures. | - Use a deactivated injector liner and a high-quality, inert GC column.- Lower the injector and oven temperatures if possible. Consider derivatization to a more stable compound. |
| Broad peaks | - Too low of an oven temperature program rate.- Thick film column leading to slow mass transfer. | - Increase the oven temperature ramp rate.- Use a column with a thinner stationary phase. |
| Irreproducible peak areas | - Non-quantitative injection.- Leaks in the injection port. | - Use an autosampler for consistent injections.- Check the injector septum and syringe for leaks. |
| Presence of degradation peaks | - Thermal decomposition in the injector or column. | - Lower the injector and oven temperatures.- Use a faster oven ramp rate to minimize time at high temperatures. |
Experimental Protocols
HPLC Method with Derivatization
This protocol describes the purity assessment of this compound by converting it to its methyl ester derivative followed by reversed-phase HPLC analysis.
1. Derivatization Procedure:
-
Objective: To convert the unstable this compound to the stable Benzo[b]thiophene-2-carboxylate methyl ester.
-
Reagents: Anhydrous methanol, Anhydrous dichloromethane (DCM), this compound sample.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of anhydrous DCM.
-
Add 0.5 mL of anhydrous methanol to the solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
After 30 minutes, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
GC-MS Method
This protocol provides a general method for the analysis of this compound.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for GC-MS injection.
-
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 1 mL of anhydrous DCM or another suitable inert solvent.
-
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
¹H NMR Spectroscopy
-
Objective: To obtain a proton NMR spectrum for structural confirmation and purity assessment.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration if quantitative analysis is desired.
-
Acquire the ¹H NMR spectrum.
-
Visualizations
Caption: Workflow for HPLC purity analysis of this compound via derivatization.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Technical Support Center: Benzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthesis process, which most often involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride. The primary impurities to be aware of are:
-
Benzo[b]thiophene-2-carboxylic acid: Unreacted starting material is a very common impurity.
-
3-chloro-benzo[b]thiophene-2-carbonyl chloride: Over-chlorination of the benzothiophene ring can lead to this chlorinated byproduct.[1][2]
-
Benzo[b]thiophene-2-carboxylic anhydride: This can form through the reaction of the product with unreacted starting material.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, chlorobenzene) may be present in trace amounts.[3]
Q2: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the carbonyl chloride from the less polar anhydride and the more polar carboxylic acid. A UV detector is suitable for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. Due to the reactive nature of acyl chlorides, derivatization might be necessary for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to identify impurities. Characteristic peaks for the starting material and potential byproducts can be observed.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm-1) can indicate the presence of the carboxylic acid impurity. The carbonyl (C=O) stretching frequencies will also differ slightly between the acid chloride, carboxylic acid, and anhydride.
Q3: My reaction yield is low. What are the potential causes?
Low yields in reactions involving this compound can be attributed to several factors:
-
Purity of the starting material: The presence of significant amounts of Benzo[b]thiophene-2-carboxylic acid will lead to lower than expected yields of the desired product.
-
Moisture: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. Ensure all glassware is dry and reactions are performed under an inert atmosphere.
-
Degradation of the reagent: Over time, especially if not stored properly, the acyl chloride can degrade. It is recommended to use freshly prepared or recently purchased material.
-
Reaction conditions: Suboptimal reaction temperature, time, or stoichiometry of reagents can all negatively impact the yield.
Q4: I am observing an unexpected side product in my reaction. What could it be?
An unexpected side product could be the result of a reaction with one of the common impurities. For example:
-
If your reaction involves a nucleophile, the presence of Benzo[b]thiophene-2-carboxylic acid could lead to the formation of a salt or a different amide/ester byproduct, depending on the reaction conditions.
-
The presence of the more reactive 3-chloro-benzo[b]thiophene-2-carbonyl chloride could lead to the formation of a chlorinated version of your desired product.
It is recommended to analyze the starting material for purity before troubleshooting the reaction itself.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| Benzo[b]thiophene-2-carboxylic acid | C1=CC=C2C(=C1)C=C(S2)C(=O)O | C₉H₆O₂S | 178.21 | Broad OH peak in IR; distinct chemical shifts in NMR. |
| 3-chloro-benzo[b]thiophene-2-carbonyl chloride | ClC1=C(C(=O)Cl)SC2=CC=CC=C12 | C₉H₄Cl₂OS | 231.10 | Distinct mass in MS; characteristic isotopic pattern for two chlorines. |
| Benzo[b]thiophene-2-carboxylic anhydride | O=C(C1=CC2=CC=CC=C2S1)OC(=O)C3=CC4=CC=CC=C4S3 | C₁₈H₁₀O₃S₂ | 354.41 | Higher molecular weight in MS; distinct carbonyl stretches in IR. |
| Toluene (residual solvent) | CC1=CC=CC=C1 | C₇H₈ | 92.14 | Characteristic peaks in 1H NMR (~2.3 and 7.2 ppm). |
| Chlorobenzene (residual solvent) | ClC1=CC=CC=C1 | C₆H₅Cl | 112.56 | Characteristic peaks in 1H NMR (~7.3-7.4 ppm). |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from Benzo[b]thiophene-2-carboxylic acid.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or chlorobenzene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add Benzo[b]thiophene-2-carboxylic acid.
-
Add anhydrous toluene or chlorobenzene to suspend the acid.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent (e.g., hexane).
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurity-related issues when using this compound.
Caption: A flowchart outlining the process for troubleshooting issues arising from impurities in this compound.
References
Validation & Comparative
A Comparative Guide to Benzo[b]thiophene and Thienothiophene Derivatives for Drug Discovery and Materials Science
An objective analysis of two prominent sulfur-containing heterocyclic scaffolds, Benzo[b]thiophene and Thienothiophene, reveals distinct advantages and applications for each. This guide synthesizes data on their physicochemical properties, biological activities, and synthetic accessibility to aid researchers in selecting the optimal core structure for their specific research and development goals.
Benzo[b]thiophene, an aromatic compound composed of a benzene ring fused to a thiophene ring, and thienothiophene, which consists of two fused thiophene rings, are foundational structures in medicinal chemistry and materials science.[1][2] Their derivatives are integral to a range of applications, from pharmaceuticals to organic electronics.[3][4] The choice between these scaffolds depends critically on the desired properties of the final compound, including biological target engagement, pharmacokinetic profile, and electronic characteristics.
Structural and Physicochemical Distinctions
The core structural difference—a benzene ring in benzo[b]thiophene versus a second thiophene ring in thienothiophene—fundamentally influences their electronic properties and reactivity. Benzo[b]thiophene offers a more extended aromatic system which can be readily functionalized.[5] Thienothiophenes exist as three stable isomers: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene, each with a unique electronic distribution and geometry.[6] The thieno[3,2-b]thiophene isomer is particularly noted for its planarity and potential for strong intermolecular S---S interactions, which are advantageous in designing organic semiconductors.[7]
A key differentiator lies in their electronic nature. The additional sulfur atom in the thienothiophene core generally leads to a more electron-rich system compared to benzo[b]thiophene, which can enhance π-π stacking and charge transport properties.[7] However, the benzene moiety in benzo[b]thiophene provides a scaffold that can be tailored for specific biological interactions.[1]
Comparative Performance in Key Applications
Medicinal Chemistry and Biological Activity:
Both scaffolds are considered "privileged structures" in drug discovery, appearing in numerous bioactive compounds.[1] Benzo[b]thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[8][9] Notably, the FDA-approved drugs Raloxifene (for osteoporosis) and Zileuton (for asthma) feature a benzo[b]thiophene core.[5]
Thienothiophene derivatives have also shown significant promise, with reported antiviral, antitumor, and antimicrobial activities.[2] Their application in medicine includes the development of potent inhibitors of platelet aggregation and agents for glaucoma treatment.[4]
| Property | Benzo[b]thiophene Derivative Example | Thienothiophene Derivative Example | Reference |
| Antimicrobial Activity (MIC) | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide: 4 µg/mL against S. aureus | Thienothiophene-glycine linked cephalosporins show potential as antibiotic agents. | [10][11] |
| Anticancer Activity (GI50) | Novel benzothiophene acrylonitrile derivatives: 10–100 nM range | Thienothiophene derivatives have shown antitumor applications. | [2][9] |
Organic Electronics:
In the realm of materials science, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), thienothiophene derivatives, especially those based on the thieno[3,2-b]thiophene isomer, are often favored.[7][12] Their planarity and tendency for close packing facilitate efficient charge transport. Benzo[b]thieno[3,2-b]benzothiophene (BTBT), a larger fused system, and its derivatives are renowned for their high charge carrier mobility and environmental stability.[13][14]
| Property | Benzo[b]thiophene Derivative Example | Thienothiophene Derivative Example | Reference |
| Hole Mobility (OFETs) | Solution-processed BTT-based derivatives: up to 0.057 cm²/Vs | Phenyl-capped thieno[3,2-b]thiophene derivatives are promising for p-type semiconductors. | [12][15] |
| Optical Properties | Benzo[b]thieno[2,3-d]thiophene derivatives are used in solution-processable OSCs. | Thieno[3,4-b]thiophene derivatives are used for low band-gap polymer donors in OPVs. | [16][17] |
Synthesis and Functionalization
The synthetic accessibility of these derivatives is a crucial consideration for researchers. A variety of methods exist for the synthesis of both scaffolds.
General Synthetic Workflow: The development of derivatives for both scaffolds often follows a similar path of core synthesis followed by functionalization and property evaluation.
Caption: General workflow for the synthesis and evaluation of Benzo[b]thiophene and Thienothiophene derivatives.
Benzo[b]thiophene Synthesis: Common synthetic routes often involve the cyclization of substituted thiophenols or the use of transition-metal-catalyzed reactions.[5]
Thienothiophene Synthesis: Syntheses can be more complex due to the need to control isomer formation. Popular methods include the cyclization of appropriately substituted thiophenes, such as the reaction of 3-halothiophenes with thioglycolic acid esters followed by cyclization.[18][19] Palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings are extensively used to functionalize the core structures of both scaffolds.[12]
Experimental Protocols
Representative Synthesis of a Thieno[3,2-b]thiophene Derivative:
This protocol describes a common synthetic strategy involving a Suzuki coupling reaction.[12]
-
Preparation of the Boronic Acid/Ester: The starting aryl or heteroaryl compound is converted to its corresponding boronic acid or pinacol boronate ester via lithiation followed by quenching with a trialkyl borate and subsequent hydrolysis or reaction with pinacol.
-
Suzuki Coupling: To a solution of a dibrominated thieno[3,2-b]thiophene (e.g., 2,5-dibromothieno[3,2-b]thiophene) in a suitable solvent (e.g., THF, toluene) is added the prepared boronic acid or ester (2.2 equivalents).
-
Catalyst and Base: A palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired diaryl-substituted thieno[3,2-b]thiophene derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution):
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[10]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The selection between benzo[b]thiophene and thienothiophene scaffolds is highly dependent on the intended application. For drug discovery programs targeting a wide array of biological targets, the structural versatility of benzo[b]thiophene makes it an excellent starting point.[1] Conversely, for the development of high-performance organic electronic materials, the unique planar and electron-rich nature of thienothiophenes, particularly the thieno[3,2-b]thiophene isomer, offers distinct advantages.[7] A thorough understanding of the synthetic routes and the structure-property relationships of each scaffold is paramount for the successful design and development of novel functional molecules.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thienothiophene - Wikipedia [en.wikipedia.org]
- 7. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic comparison of Benzo[b]thiophene-2-carbonyl chloride and its precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This guide provides a detailed comparative analysis of Benzo[b]thiophene-2-carbonyl chloride and its precursors, Benzo[b]thiophene and 2-Benzo[b]thiophenecarboxylic acid. The information presented herein, supported by experimental data, facilitates compound identification, purity assessment, and reaction monitoring.
This guide offers a side-by-side spectroscopic comparison of this compound with its parent compound, Benzo[b]thiophene, and its immediate precursor, 2-Benzo[b]thiophenecarboxylic acid. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can effectively track the chemical transformations leading to the final acyl chloride.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process starting from Benzo[b]thiophene. The first step involves the carboxylation of Benzo[b]thiophene at the 2-position to yield 2-Benzo[b]thiophenecarboxylic acid. This is commonly achieved through lithiation followed by quenching with carbon dioxide. The subsequent step is the conversion of the carboxylic acid to the acyl chloride, a reaction frequently accomplished using a chlorinating agent such as thionyl chloride.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing between the three compounds.
¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Benzo[b]thiophene | 7.88-7.81 (m, 2H), 7.43-7.33 (m, 4H) |
| 2-Benzo[b]thiophenecarboxylic acid | 8.25 (s, 1H), 7.92-7.85 (m, 2H), 7.48-7.41 (m, 2H) |
| This compound | 8.31 (s, 1H), 7.94-7.89 (m, 2H), 7.60-7.46 (m, 2H)[1] |
¹³C NMR Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) |
| Benzo[b]thiophene | 140.2, 139.6, 124.5, 124.3, 123.7, 122.9, 122.5 |
| 2-Benzo[b]thiophenecarboxylic acid | 167.5 (C=O), 142.1, 139.5, 138.9, 127.1, 125.8, 125.3, 124.9, 122.9 |
| This compound | 161.1 (C=O), 144.1, 138.1, 136.6, 135.9, 128.8, 126.7, 125.7, 122.9[1] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| Benzo[b]thiophene | 3100-3000, 1450, 750-700 | C-H (aromatic), C=C (aromatic), C-S |
| 2-Benzo[b]thiophenecarboxylic acid | 3300-2500 (broad), 1680 (strong) | O-H (acid), C=O (acid) |
| This compound | 1760 (strong) | C=O (acyl chloride) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Benzo[b]thiophene | 134[2] | 108, 89, 69[2] |
| 2-Benzo[b]thiophenecarboxylic acid | 178 | 161, 133 |
| This compound | 196 (¹²C₉H₅³⁵ClOS), 198 (¹²C₉H₅³⁷ClOS) | 161 (M-Cl), 133 (M-COCl) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of 2-Benzo[b]thiophenecarboxylic acid
This procedure outlines a general method for the carboxylation of benzo[b]thiophene.
Caption: Workflow for the synthesis of 2-Benzo[b]thiophenecarboxylic acid.
-
Reaction Setup: A solution of benzo[b]thiophene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via syringe, and the mixture is stirred for 1 hour at this temperature.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched by the addition of dilute hydrochloric acid.
-
Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.
Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: 2-Benzo[b]thiophenecarboxylic acid is suspended in a suitable solvent like toluene in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Thionyl chloride is added to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete (typically monitored by the cessation of gas evolution).
-
Isolation: The excess thionyl chloride and solvent are removed under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a non-polar solvent like hexane.
Spectroscopic Analysis Protocols
Standard techniques are employed for the spectroscopic characterization of the compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electron impact (EI) ionization. The molecular ion peak and major fragmentation patterns are analyzed.
This comprehensive guide provides the necessary spectroscopic data and experimental context for researchers working with this compound and its precursors, enabling efficient and accurate chemical synthesis and analysis.
References
Comparing different synthetic methods for Benzo[b]thiophene derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The development of efficient and versatile synthetic routes to access these privileged scaffolds is a continuous endeavor in organic synthesis. This guide provides a comparative overview of four prominent methods for the synthesis of benzo[b]thiophene derivatives: the Gewald Asymmetric Synthesis, the Fiesselmann Thiophene Synthesis, Palladium-Catalyzed Cross-Coupling Reactions, and Microwave-Assisted Synthesis. We present a detailed analysis of their respective experimental protocols, quantitative performance data, and a discussion of their substrate scope and limitations to aid researchers in selecting the most suitable method for their specific synthetic goals.
At a Glance: Comparison of Synthetic Methods
The choice of synthetic strategy for constructing the benzo[b]thiophene core depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the desired level of operational simplicity. The following table summarizes the key characteristics of the four methods discussed in this guide.
| Method | Key Features | Typical Products | Advantages | Disadvantages |
| Gewald Synthesis | A one-pot, multi-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur. | Polysubstituted 2-aminobenzo[b]thiophenes. | High atom economy, operational simplicity, readily available starting materials. | Limited to the synthesis of 2-amino derivatives, can have substrate limitations. |
| Fiesselmann Synthesis | Condensation of a β-chloro-α,β-unsaturated aldehyde or ketone with a thioglycolate derivative. | Substituted benzo[b]thiophene-2-carboxylates. | Good control over substitution at the 2- and 3-positions. | Requires the synthesis of specific chlorinated precursors. |
| Palladium-Catalyzed Synthesis | Typically involves a Sonogashira cross-coupling followed by an electrophilic cyclization. | 2,3-Disubstituted benzo[b]thiophenes. | High functional group tolerance, broad substrate scope, allows for diverse substitution patterns. | Requires transition metal catalyst, can be sensitive to reaction conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Various benzo[b]thiophene derivatives, particularly 3-aminobenzo[b]thiophenes. | Dramatically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized microwave reactor equipment. |
Quantitative Data Summary
The following tables provide a quantitative comparison of the different synthetic methods, with data extracted from representative literature examples.
Table 1: Gewald Synthesis of 2-Aminobenzo[b]thiophene Derivatives
| Starting Carbonyl | Active Methylene Compound | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 24 | RT | ~90% | [1][2] |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 24 | RT | 55% | [3] |
Table 2: Fiesselmann Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives[4]
| 3-Chloro-2-aroylbenzo[b]thiophene | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-Chloro-2-(phenylcarbonyl)benzo[b]thiophene | Methyl thioglycolate | DBU | DMF | 3 | 100 | 85% |
| 3-Chloro-2-(4-methylphenylcarbonyl)benzo[b]thiophene | Methyl thioglycolate | DBU | DMF | 3 | 100 | 88% |
Table 3: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzo[b]thiophenes[5]
| Terminal Alkyne | Electrophile | Catalyst | Solvent | Time | Temp (°C) | Yield (%) |
| Phenylacetylene | I₂ | PdCl₂(PPh₃)₂/CuI | Et₃N/CH₂Cl₂ | < 3 h | RT | 95% |
| 1-Hexyne | I₂ | PdCl₂(PPh₃)₂/CuI | Et₃N/CH₂Cl₂ | < 3 h | RT | 92% |
| (Trimethylsilyl)acetylene | I₂ | PdCl₂(PPh₃)₂/CuI | Et₃N/CH₂Cl₂ | < 3 h | RT | 98% |
Table 4: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives[6][7]
| 2-Halobenzonitrile | Thiol | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 2-Chlorobenzonitrile | Methyl thioglycolate | Triethylamine | DMSO | 30 | 130 | 85% |
| 2-Bromo-5-nitrobenzonitrile | Methyl thioglycolate | Triethylamine | DMSO | 20 | 130 | 96% |
Experimental Protocols
Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1][2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, elemental sulfur (1.1 eq) is added.
-
Morpholine (1.5 eq) is then added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.
Fiesselmann Synthesis of Methyl 3-hydroxybenzo[b]thieno[2,3-d]thiophene-2-carboxylate[4]
Materials:
-
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
-
Methyl thioglycolate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
Procedure:
-
A solution of methyl 3-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq) and methyl thioglycolate (1.2 eq) in DMF is prepared.
-
DBU (2.5 eq) is added to the solution.
-
The reaction mixture is heated at 100 °C for 3 hours.
-
After cooling to room temperature, the mixture is poured into ice water and acidified with HCl.
-
The precipitate is collected by filtration, washed with water, and recrystallized to give the final product.
Palladium-Catalyzed Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene[5]
Materials:
-
o-Iodothioanisole
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Iodine (I₂)
Procedure:
-
Sonogashira Coupling: To a solution of o-iodothioanisole (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine, PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) are added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.
-
Electrophilic Cyclization: The crude o-(phenylethynyl)thioanisole is dissolved in dichloromethane. A solution of iodine (1.5 eq) in dichloromethane is added dropwise at room temperature. The reaction is stirred for less than 3 hours.
-
The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the product.
Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate[6][7]
Materials:
-
2-Chlorobenzonitrile
-
Methyl thioglycolate
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 2-chlorobenzonitrile (1.0 eq), methyl thioglycolate (1.05 eq), and triethylamine (3.0 eq) in DMSO is placed in a microwave reactor vessel.
-
The reaction mixture is irradiated in a microwave synthesizer at 130 °C for 30 minutes.
-
After cooling, the mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and dried to give the desired product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Scope and Limitations
Gewald Synthesis: This method is particularly effective for the synthesis of 2-aminothiophenes fused to a cycloalkane ring, as demonstrated by the high yield for the reaction with cyclohexanone.[1][2] The reaction tolerates a range of ketones and active methylene compounds. However, the scope can be limited by the reactivity of the starting carbonyl compound, and the method is inherently designed for the synthesis of 2-amino substituted benzo[b]thiophenes.
Fiesselmann Synthesis: The Fiesselmann synthesis offers a reliable route to benzo[b]thiophene-2-carboxylates. A key advantage is the ability to introduce various substituents at the 3-position by starting with appropriately substituted β-chloro-α,β-unsaturated carbonyl compounds. The primary limitation is the need to prepare these specific precursors, which may involve additional synthetic steps.
Palladium-Catalyzed Synthesis: This approach is arguably the most versatile, allowing for the synthesis of a wide array of 2,3-disubstituted benzo[b]thiophenes. The Sonogashira coupling is compatible with a broad range of terminal alkynes, including those with aryl, alkyl, and silyl substituents.[4] The subsequent electrophilic cyclization proceeds efficiently with various electrophiles.[4] The main limitations are the cost of the palladium catalyst and the potential for catalyst inhibition by certain functional groups.
Microwave-Assisted Synthesis: The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction times, often from hours to minutes, and frequently leading to higher yields.[5][6] This method has been successfully applied to the synthesis of 3-aminobenzo[b]thiophenes and other derivatives. The main limitation is the requirement for specialized microwave reactor equipment, which may not be available in all laboratories. The substrate scope is generally broad and similar to the corresponding conventional heating methods, but the rapid heating can sometimes lead to different selectivity or decomposition with sensitive substrates.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of Benzo[b]thiophene Carboxanilides and Other Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of benzo[b]thiophene carboxanilides against other prominent heterocyclic compounds, including benzothiazoles, indoles, and quinolines. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for researchers in the field of oncology drug discovery.
Comparative Antitumor Activity: A Quantitative Overview
The following tables summarize the in vitro cytotoxic activity of representative compounds from each heterocyclic class against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, has been compiled from various studies. Direct comparison should be approached with consideration for the variability in experimental conditions across different research publications. Data from the National Cancer Institute's (NCI) 60-cell line screen is included where available to provide a standardized point of reference.[1][2]
Table 1: Antitumor Activity of Benzo[b]thiophene Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Benzo[b]thiophene Carboxanilides | Substituted Benzo[b]thiophene-2-carboxanilides | SK-BR-3, MDA-MB-231, T-47D (Breast) | Not specified, showed anti-proliferative activity | [3] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Compound b19 | MDA-MB-231 (Breast) | Significantly inhibited proliferation | [4] |
| Aminobenzo[b]thiophene 1,1-dioxides | Compound 15 | Various cancer cell lines | 0.33 - 0.75 | [5] |
| Benzo[b]thiophene-1,1-dioxide derivatives | Compound B12 | MDA-MB-468, NCI-H1975, HT1080, PC9 | Not specified, showed robust inhibitory effects | [6] |
| Benzo[b]thiophene Acrylonitriles | Analogs 5, 6, 13 | NCI-60 Panel | 0.01 - 0.1 (GI50) | [7] |
Table 2: Antitumor Activity of Benzothiazole Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [8] |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81 | [8] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [8] |
| Pyrazole based benzothiazoles | Compounds 32 and 33 | NCI-60 Panel | Low µM to sub-µM range (GI50) | [9] |
| Quinolone based benzothiazoles | Nitrobenzylidene containing quinolone derivative | MCF-7 (Breast) | 0.058 | [3] |
Table 3: Antitumor Activity of Indole Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| Indole-3-Acetic Acid Analogues | Methoxy-substituted derivative | MCF-7 (Breast) | >100 | [10] |
| Indolequinones | Indolequinones 2, 3, 6 | NCI-60 Panel (Renal, Colorectal, Melanoma) | Potent antiproliferative activities | [11] |
| Indole-Chalcone Derivatives | N-ethyl-3-acetylindole derivatives | MDA-MB-231 (Breast) | 13 - 19 | [12] |
| Indole-containing compounds | Compound 60b | SUIT-2 (Pancreatic) | 5.16 | [12] |
| Natural Indole Alkaloids | Vincristine | Various | FDA-approved | [13] |
Table 4: Antitumor Activity of Quinoline Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| 3-Quinoline Derivatives | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [14] |
| 4-Quinoline Derivatives | 4-quinoline substituted aminopyrimidine | U251 (Glioma), PC-3 (Prostate), K562 (Leukemia), HCT-15 (Colon), MCF-7 (Breast), SK-LU-1 (Lung) | Showed cytotoxic activity | [14] |
| Quinoline-based RAF inhibitors | Not specified | NCI-60 Panel | Showed growth inhibition | [15] |
| Quinoline derivatives | Compound 58 | NCI-60 Panel (Colon, Leukemia, Melanoma) | 0.875 - 0.926 (GI50) | [1] |
| Quinoline-based compounds | Not specified | Various cancer cell lines | Potent results through several mechanisms | [16] |
Mechanisms of Antitumor Activity
The antitumor effects of these heterocyclic compounds are exerted through a variety of molecular mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Benzo[b]thiophene Carboxanilides
Recent studies have elucidated that some benzo[b]thiophene derivatives exert their anticancer effects by targeting specific signaling pathways. For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.[4] Other derivatives function as STAT3 inhibitors, suppressing the phosphorylation of STAT3 and its downstream gene expression, leading to apoptosis.[5] Furthermore, some have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine synthesis pathway that is often upregulated in cancer.[6]
Benzothiazoles
Benzothiazole derivatives exhibit a broad range of anticancer mechanisms.[17] They have been reported to induce apoptosis, inhibit tubulin polymerization, and target specific proteins and kinases involved in cancer progression.[18] Some derivatives act as carbonic anhydrase inhibitors, which can be effective against hypoxic tumors.[19] The diverse mechanisms of action make benzothiazoles a versatile scaffold for the development of novel anticancer agents.[8]
Indoles
The anticancer activity of indole derivatives is multifaceted, targeting various cellular processes.[10] Many indole compounds, including the well-known Vinca alkaloids, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest.[5] Other indole derivatives have been shown to inhibit topoisomerases, interfere with DNA replication, and modulate key signaling pathways such as PI3K/Akt/mTOR and ERK.[20]
Quinolines
Quinoline derivatives are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16] Many quinoline-based compounds act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[21] Some derivatives also target protein kinases involved in cancer cell signaling.[15]
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole derivatives targeting colchicine binding site as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 17. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-2-carboxamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Benzo[b]thiophene-2-carboxamide derivatives. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate the understanding and future development of this versatile chemical scaffold.
The benzo[b]thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to this core structure have yielded potent and selective modulators of various biological targets, including enzymes, receptors, and signaling pathways. This guide delves into the nuanced relationships between chemical structure and biological function for several classes of these derivatives, offering insights into their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of Benzo[b]thiophene-2-carboxamide derivatives are highly dependent on the nature and position of substituents on the benzo[b]thiophene ring and the N-acyl group. The following tables summarize the quantitative data for different series of compounds against various biological targets.
Modulators of Amyloid Beta (Aβ42) Aggregation
Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been identified as modulators of Aβ42 aggregation, a key pathological event in Alzheimer's disease. The substitution pattern on the N-phenyl ring is crucial for activity, with some derivatives inhibiting and others promoting fibrillogenesis.[1][2][3]
| Compound ID | R Group (on N-phenyl ring) | Concentration (µM) | Aβ42 Aggregation Inhibition (%) | Reference |
| 5a | 3-OH, 4-OMe | 1 | ~6 | [1] |
| 5 | 26 | [1] | ||
| 25 | 40 | [1] | ||
| 5b | 4-OH, 3-OMe | 5 | 26 | |
| 10 | 47 | |||
| 25 | 54 | [1] | ||
| 5d | 4-OMe | 25 | Promotes Aggregation | [1][2] |
SAR Insights: The presence of a methoxyphenol moiety on the N-phenyl ring is associated with inhibitory activity against Aβ42 aggregation.[1][2] In contrast, a single 4-methoxyphenyl substituent leads to the promotion of Aβ42 fibrillogenesis.[1][2]
Urotensin-II Receptor Antagonists
Benzo[b]thiophene-2-carboxamide derivatives carrying an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group have been explored as antagonists of the urotensin-II (UT) receptor, a target for cardiovascular diseases.[4]
| Compound ID | R¹ (5-position) | R² (6-position) | UT Binding Affinity (IC₅₀, nM) | Reference |
| 7f | CN | H | 25 | [4] |
SAR Insights: A systematic investigation of substituents at the 5- and 6-positions of the benzo[b]thiophene moiety revealed that a 5-cyano substituent leads to a highly potent UT antagonist.[4]
SENP Inhibitors
A series of benzo[b]thiophene-2-carboxamide derivatives have been designed as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer.[5]
| Compound ID | Key Structural Features | SENP2 IC₅₀ (µM) | Selectivity (SENP5/SENP2) | Reference |
| 77 | Ethylacetate group | < 1 | 33-fold | [5] |
SAR Insights: The exploration of a hydrophobic pocket in the SENP active site led to the development of potent inhibitors. The ethylacetate derivative 77 demonstrated both submicromolar inhibitory activity and significant selectivity for SENP2 over SENP5.[5]
Antimicrobial Agents
Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[6][7][8]
| Compound ID | Key Structural Features | MIC (µg/mL) against S. aureus | Reference |
| II.b | 6-chloro, N'-(pyridin-2-ylmethylene) | 4 | [6][7][8] |
SAR Insights: The combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group has yielded potent antimicrobial agents. Extensive structural diversification on the aromatic ring and at the 6-position of the benzo[b]thiophene nucleus is key to achieving high potency.[6][7]
Anticancer Agents
The anticancer potential of benzo[b]thiophene derivatives has been investigated against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 18 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 19 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 21 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 25 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 30 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 31 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
| 33 | MCF-7, HeLa, A-549, Du-145 | 1.81 - 2.52 | [9] |
SAR Insights: A series of 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives showed moderate to good anticancer activity against multiple cell lines, with several compounds exhibiting IC₅₀ values in the low micromolar range.[9]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of Benzo[b]thiophene-2-carboxamide derivatives.
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This assay is used to monitor the kinetics of Aβ42 fibrillogenesis in the presence and absence of test compounds.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Reagents:
-
Aβ42 peptide
-
Thioflavin T (ThT) stock solution
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Test compounds (Benzo[b]thiophene-2-carboxamide derivatives)
-
-
Procedure:
-
Prepare a working solution of Aβ42 in the phosphate buffer.
-
Incubate the Aβ42 solution with various concentrations of the test compounds or vehicle control in a 96-well plate.
-
Add ThT to each well.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 490 nm.[2]
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to the control wells.
-
Urotensin-II Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the urotensin-II receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the UT receptor.
-
Materials:
-
Cell membranes expressing the human UT receptor
-
[¹²⁵I]-labeled urotensin-II (radioligand)
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
In Vivo Antihypertriglyceridemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats
This in vivo model is used to evaluate the potential of the compounds to lower plasma triglyceride levels.[10]
-
Principle: Triton WR-1339 is a non-ionic detergent that induces acute hyperlipidemia in rodents by inhibiting lipoprotein lipase.
-
Animals: Wistar rats.
-
Procedure:
-
Fast the rats overnight.
-
Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339.[10]
-
Administer the test compounds or vehicle control to different groups of rats.
-
Collect blood samples at specific time points (e.g., 18 or 24 hours) after drug administration.[10]
-
Measure the plasma levels of triglycerides, total cholesterol, and high-density lipoprotein.
-
Compare the lipid levels in the treated groups to the hyperlipidemic control group to determine the efficacy of the compounds.
-
Western Blot Analysis for STING Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the STING signaling pathway, indicating its activation.[11]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Treat cells with the Benzo[b]thiophene-2-carboxamide derivatives for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.[11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.[11]
-
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
STING Signaling Pathway Activation
This diagram illustrates the activation of the STING pathway by agonist compounds, leading to an innate immune response.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of Novel Benzo[b]thiophene-2-carbonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] Novel compounds synthesized from benzo[b]thiophene-2-carbonyl chloride are demonstrating significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of the in vitro performance of these novel derivatives against established alternatives, supported by experimental data and detailed protocols to aid in research and development.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the quantitative data from various in vitro assays, offering a clear comparison of novel benzo[b]thiophene derivatives with standard therapeutic agents.
Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives
This table compares the Minimum Inhibitory Concentration (MIC) values of novel tetrahydrobenzothiophene compounds against common bacterial strains, with Ciprofloxacin and Gentamicin as standard antibiotic controls.[2] Lower MIC values indicate greater potency.
| Compound | R¹ | R² | E. coli (μM) | P. aeruginosa (μM) | Salmonella (μM) | S. aureus (μM) |
| 3a | Me | H | 19.92 | 45.30 | 90.58 | 99.92 |
| 3b | Me | 2-F | 1.11 | 1.00 | 0.54 | 1.11 |
| 3e | Me | 2,6-diF | 1.42 | 1.44 | 1.09 | 2.22 |
| 3h | Me | 2,4-diF | 1.42 | 1.42 | 1.08 | 2.24 |
| 3k | Et | H | 9.06 | 18.12 | 22.65 | 49.82 |
| Ciprofloxacin (Control) | - | - | 0.98 | 1.96 | 0.49 | 3.92 |
| Gentamicin (Control) | - | - | 3.94 | 7.88 | 1.97 | 7.88 |
Data sourced from a study on tetrahydrobenzothiophene derivatives, which demonstrated that compound 3b, in particular, showed potent antibacterial activity, in some cases comparable or superior to the standard controls.[2]
Table 2: Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs
This table presents the 50% growth inhibition (GI₅₀) values for novel benzo[b]thiophene acrylonitrile analogs, which are structurally similar to the tubulin inhibitor Combretastatin A-4. The data is from the NCI-60 panel of human cancer cell lines, showcasing broad-spectrum anticancer activity at nanomolar concentrations.
| Compound | Cancer Cell Line Panel | GI₅₀ Range (nM) | Notable Activity (Cell Lines with GI₅₀ in the 10-67 nM range) |
| Analog 5 | NCI-60 (85% of lines) | 10.0 - 90.9 | Leukemia (all 6), Colon (all 7), CNS (all 6), Prostate (both) |
| Analog 6 | NCI-60 (96% of lines) | 21.1 - 98.9 | Leukemia (all 6), CNS (all 6), Prostate (both) |
| Analog 13 | NCI-60 | 10 - 100 | Significant reduction in cell growth across most cell lines. |
These novel acrylonitrile analogs (5, 6, and 13) demonstrated a significant reduction in cell growth across nearly all 60 human cancer cell lines, with GI₅₀ values often in the 10–100 nM range, indicating high potency.
Table 3: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids
This table compares the 50% inhibitory concentration (IC₅₀) of novel benzo[b]thiophene-chalcone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Galantamine, a standard drug for Alzheimer's disease, as a reference.[3]
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
| 5f | 62.10 | 23.10 |
| 5h | No Inhibition | 24.35 |
| 5i | 19.30 | 59.60 |
| Galantamine (Control) | - | 28.08 |
The study revealed that benzothiophene-chalcone hybrids from series 5 were effective inhibitors of both enzymes. Notably, compound 5h was the most potent BChE inhibitor with an IC₅₀ value similar to that of galantamine.[3] Compound 5f was identified as the best AChE inhibitor in this series.[3]
Mandatory Visualizations
The following diagrams illustrate key biological pathways targeted by these novel compounds and a representative experimental workflow.
Caption: STAT3 signaling pathway and point of inhibition.
Caption: RhoA/ROCK signaling pathway and point of inhibition.
Caption: General workflow for high-throughput screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments cited in the evaluation of benzo[b]thiophene derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Media: Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compounds: Prepare stock solutions of the novel benzo[b]thiophene derivatives and standard antibiotics (e.g., Ciprofloxacin, Gentamicin) in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using CAMHB.
b. Assay Procedure:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated compound stock to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last dilution column. This results in a range of compound concentrations.
-
Dilute the standardized bacterial suspension in CAMHB so that the final inoculum added to each well is approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
c. Data Analysis:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anticancer Activity: NCI-60 Human Tumor Cell Line Screen
This protocol outlines the screening of compounds against a panel of 60 different human cancer cell lines to assess their growth-inhibitory or cytotoxic effects.
a. Cell Culture and Plating:
-
Grow the 60 human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂, and 100% relative humidity before adding the test compounds.
b. Compound Addition and Incubation:
-
Just before adding the compounds, fix a set of plates (Tzero plates) with trichloroacetic acid (TCA) to determine the cell count at the time of drug addition.
-
Add the test compounds, previously dissolved in DMSO and diluted in media, to the plates at five different concentrations (typically ranging from 10 nM to 100 µM).
-
Incubate the plates for an additional 48 hours under the same conditions.
c. Staining and Measurement:
-
After incubation, terminate the assay by fixing the cells with cold TCA.
-
Wash the plates to remove non-adherent cells and stain the remaining adherent cells with Sulforhodamine B (SRB), a protein-binding dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris base solution.
-
Measure the optical density (absorbance) at 515 nm using an automated plate reader.
d. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell growth. Three dose-response parameters are typically calculated:
-
GI₅₀ (Growth Inhibition 50): The concentration that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration that completely inhibits cell growth (cell count at the end is the same as at the beginning).
-
LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the cells.
-
Enzyme Inhibition: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.
a. Preparation of Reagents:
-
Tubulin: Use purified bovine or porcine tubulin. Reconstitute lyophilized tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP: Prepare a stock solution of GTP (100 mM) in buffer.
-
Test Compounds: Prepare stock solutions of the benzo[b]thiophene derivatives and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) in DMSO, then dilute to a 10x working concentration in buffer.
b. Assay Procedure (Fluorescence-Based):
-
Pre-warm a fluorescence microplate reader to 37°C.
-
On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds to polymerized microtubules.
-
Add 5 µL of the 10x test compound, control, or vehicle (DMSO) to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in the reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
c. Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate of polymerization (Vmax) and the maximum level of polymerization (steady-state).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Substituted Benzothiophenes
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount. This guide provides a comparative analysis of the stability of substituted benzothiophenes, a scaffold of significant interest in medicinal chemistry. We delve into their thermal, oxidative, and metabolic stability, supported by experimental data, to inform the selection and development of robust drug candidates.
Benzothiophene and its derivatives are key components in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] However, the journey from a promising lead compound to a viable drug is fraught with challenges, a significant one being molecular stability. A compound's susceptibility to degradation under various physiological and environmental conditions can profoundly impact its efficacy, safety, and shelf-life. This guide offers an objective comparison of the stability of variously substituted benzothiophenes, providing a foundation for rational drug design.
Comparative Stability Data
The stability of a benzothiophene derivative is intricately linked to the nature and position of its substituents. Electron-donating and electron-withdrawing groups can significantly influence the electron density of the benzothiophene ring system, thereby affecting its susceptibility to thermal stress, oxidation, and metabolic enzymes.
| Compound/Derivative | Stability Parameter | Value | Reference/Method |
| Thermal Stability | |||
| 2,7-dibromo[3]benzothieno[3,2-b][3]benzothiophene (2,7-diBr-BTBT) | Decomposition Temperature (Td at 5% weight loss) | 350 °C | [3] |
| 2,7-diBr-BTBT 5,5-dioxide (2,7-diBr-BTBTDO) | Decomposition Temperature (Td at 5% weight loss) | 370 °C | [3] |
| 2,7-diBr-BTBT 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) | Decomposition Temperature (Td at 5% weight loss) | 388 °C | [3] |
| Azidovinylbenzo[b]thiophene derivative | Onset of Decomposition (TGA) | ~150 °C | [4] |
| Oxidative Stability | |||
| Benzothiophene | Pseudo-first-order rate constant (k) with H₂O₂ | 0.012 min-1 | [5] |
| 2-Methylbenzothiophene | Relative reactivity vs. Benzothiophene | Higher | [3] |
| Dibenzothiophene | Relative reactivity vs. Benzothiophene | Higher | [3] |
| Photostability | |||
| Thiophene-substituted bicyclic aziridine (Th-DABH) | Half-life in solid state | 176 times longer than in methanol | [6] |
| Thiazole-substituted bicyclic aziridine (Tz-DABH) | Half-life in solid state | 2750 times longer than in methanol | [6] |
| Metabolic Stability | |||
| Substituted Benzothiophene (General) | Intrinsic Clearance (Clint) in Human Liver Microsomes | Varies with substitution | [3] |
Key Observations:
-
Thermal Stability: Oxidation of the sulfur atom in the benzothienobenzothiophene system significantly enhances thermal stability, with the decomposition temperature increasing with the number of oxygen atoms.[3] Conversely, the presence of an azido group can lower the decomposition temperature.[4]
-
Oxidative Stability: The reactivity of benzothiophenes towards oxidation is influenced by substitution, with methyl groups potentially increasing reactivity.[3] The oxidation of benzothiophene to its sulfone is a key degradation pathway.[5]
-
Photostability: The stability of photochromic benzothiophene derivatives can be dramatically enhanced in the solid state compared to in solution, a crucial consideration for solid dosage forms.[6]
-
Metabolic Stability: The metabolic fate of benzothiophenes is highly dependent on the nature and position of substituents, which influence their interaction with metabolic enzymes like cytochrome P450s.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data. Below are methodologies for assessing the key stability parameters of substituted benzothiophenes.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature (Td) of a substituted benzothiophene.
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the benzothiophene derivative is placed in a tared TGA pan (e.g., alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (Td5%).[3]
Oxidative Stability Assessment
Objective: To determine the kinetic rate of oxidation of a substituted benzothiophene.
Procedure:
-
A solution of the benzothiophene derivative is prepared in a suitable solvent (e.g., isooctane).
-
An oxidizing agent (e.g., hydrogen peroxide) is added to the solution. A catalyst may also be employed.
-
The reaction is maintained at a constant temperature with vigorous stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The concentration of the remaining benzothiophene derivative in each aliquot is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The natural logarithm of the concentration is plotted against time to determine the pseudo-first-order rate constant (k).[5]
Photostability Testing
Objective: To evaluate the degradation of a substituted benzothiophene upon exposure to light. This protocol is based on the ICH Q1B guideline.[7][8]
Procedure:
-
Samples of the benzothiophene derivative (as a solid or in solution) are placed in chemically inert, transparent containers.
-
A "dark control" sample is wrapped in aluminum foil to protect it from light.
-
The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[7] A xenon lamp or a metal halide lamp can be used.
-
The samples are placed in a photostability chamber, and the exposure is monitored using a calibrated radiometer/lux meter.
-
After the exposure period, the samples are analyzed for degradation products using a stability-indicating HPLC method.
-
The results from the exposed samples are compared to those of the dark control to determine the extent of photodegradation.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro intrinsic clearance (Clint) of a substituted benzothiophene.
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
The test compound is added to the microsomal suspension to a final concentration (e.g., 1 µM).
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
The mixture is incubated at 37 °C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the intrinsic clearance.
Signaling Pathway and Experimental Workflow Visualization
The stability of benzothiophene derivatives is particularly relevant when they are designed as enzyme inhibitors. For instance, substituted benzothiophenes have been investigated as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in the inflammatory response. The stability of such an inhibitor is crucial for its sustained therapeutic effect.
References
- 1. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
A Comparative Guide to Validated Analytical Methods for Benzo[b]thiophene Derivatives
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of Benzo[b]thiophene derivatives is crucial. These compounds are significant in both the petroleum industry and medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an objective comparison of common validated analytical methods for the qualitative and quantitative analysis of Benzo[b]thiophene derivatives, supported by experimental data to aid in method selection.
The primary analytical techniques for these compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of Benzo[b]thiophene derivatives, offering a balance of performance and cost-effectiveness. The separation is based on the compound's distribution between a stationary phase (commonly a C8 or C18 column) and a liquid mobile phase, with detection achieved by measuring the absorbance of the analyte at a specific wavelength.[2]
Data Presentation: HPLC-UV Method Performance
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 18.0 ng/µL[3] |
| Correlation Coefficient (r²) | > 0.993[3] |
| Limit of Detection (LOD) | 0.062 - 3.33 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.188 - 9.77 mg/L[4][5] |
| Accuracy (Recovery) | 88 - 113%[3] |
| Precision (RSD) | 0.5 - 12%[3] |
Experimental Protocol: HPLC-UV
A general protocol for the analysis of a Benzo[b]thiophene derivative, such as 3-bromo-7-chloro-1-benzothiophene, is as follows[2]:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and an acid like phosphoric or formic acid is commonly used.[6] For example, a gradient of acetonitrile and 0.05 M ammonium acetate can be effective.[7]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, for instance, 240 nm.[7]
-
Temperature: The column can be maintained at a constant temperature, for example, 50 °C, to ensure reproducibility.[7]
-
Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable Benzo[b]thiophene derivatives.[1][9] It offers high sensitivity and selectivity, with the mass spectrometer providing detailed structural information for confident identification.[1]
Data Presentation: GC-MS Method Performance
Quantitative performance data for GC-MS analysis of Benzo[b]thiophene derivatives is often specific to the application. The following table provides general guidance on what can be achieved.
| Parameter | Typical Performance |
| Column Loading | ~10 ng for a 1 µL splitless injection[10] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the analyte and system |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range |
| Precision (RSD) | Generally < 15% |
Experimental Protocol: GC-MS
A typical protocol for the GC-MS analysis of a Benzo[b]thiophene derivative is outlined below[1][9]:
-
Sample Preparation:
-
Extraction: Use a volatile organic solvent such as dichloromethane, hexane, or methanol.[9][10] Techniques like liquid-liquid extraction or solid-phase extraction can be employed to isolate the compounds of interest.[11]
-
Concentration: If the analyte concentration is low, the sample can be concentrated by evaporating the solvent under a stream of inert gas (e.g., nitrogen blowdown).[11][12]
-
Derivatization: For less volatile derivatives, chemical derivatization may be necessary to improve their volatility and thermal stability.[11]
-
Final Sample: The final sample should be dissolved in a GC-compatible solvent at a concentration of approximately 10 µg/mL.[10] Ensure the sample is free of particulates by centrifuging or filtering.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.[13]
-
Injection: A splitless injection is common for trace analysis to maximize the amount of analyte reaching the column.[10]
-
Carrier Gas: Helium is a common carrier gas.[14]
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. The program starts at a lower temperature and gradually increases to a higher temperature.[13][14]
-
Ionization: Electron Impact (EI) is a common ionization mode.[14]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.[1]
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the Benzo[b]thiophene derivative by its retention time and the fragmentation pattern in its mass spectrum, which can be compared to a library of known spectra.[14]
-
For quantification, an extracted ion chromatogram (EIC) of a characteristic ion is used to improve selectivity and sensitivity.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for analyzing a wide range of Benzo[b]thiophene derivatives, including those that are not amenable to GC-MS. It is particularly useful for analyzing complex matrices found in biological and environmental samples.[15][16]
Data Presentation: LC-MS/MS Method Performance
The following table presents typical validation parameters for LC-MS/MS methods, based on the analysis of designer benzodiazepines and other small molecules, which demonstrate the high sensitivity of this technique.[16]
| Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL[16] |
| Correlation Coefficient (r²) | ≥ 0.999[15] |
| Limit of Detection (LOD) | 0.5 ng/mL[16] |
| Limit of Quantification (LOQ) | 1 ng/mL[16] |
| Accuracy (Bias) | ±12%[16] |
| Intra-day Precision (RSD) | 3 - 20%[16] |
| Inter-day Precision (RSD) | 4 - 21%[16] |
| Recovery | 35 - 90%[16] |
Experimental Protocol: LC-MS/MS
A general protocol for the LC-MS/MS analysis of Benzo[b]thiophene derivatives is as follows[16]:
-
Sample Preparation:
-
LC Conditions:
-
Column: A C18 reversed-phase column is frequently used.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[17]
-
Flow Rate: Dependent on the column dimensions, but often in the range of 0.2 - 0.5 mL/min.
-
-
MS/MS Conditions:
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Identify the analyte by its retention time and the specific MRM transitions.
-
Quantify the analyte using a calibration curve, often with the use of an internal standard to correct for matrix effects and variations in instrument response.
-
Mandatory Visualizations
To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate key decision-making processes and workflows.
Caption: Logical workflow for selecting the most appropriate analytical method.
Caption: General experimental workflow for the analysis of Benzo[b]thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. organomation.com [organomation.com]
- 13. gcms.cz [gcms.cz]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzo[b]thiophene-2-carbonyl chloride
For researchers and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like Benzo[b]thiophene-2-carbonyl chloride are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions:
This compound is a corrosive, moisture-sensitive solid.[1][2] It reacts with water, often vigorously, to produce hydrochloric acid and benzo[b]thiophene-2-carboxylic acid.[3][4][5][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[7]
Key Chemical Safety Data
To facilitate a quick safety assessment, the following table summarizes the key hazard information for this compound and its primary reaction products during disposal.
| Chemical Compound | Formula | Key Hazards |
| This compound | C₉H₅ClOS | Corrosive, Water-Reactive, Lachrymator |
| Hydrochloric Acid (in solution) | HCl | Corrosive, Causes severe skin and eye burns |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | Irritant |
| Sodium Hydroxide (in solution) | NaOH | Corrosive, Causes severe skin and eye burns |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through controlled hydrolysis followed by neutralization. This process converts the reactive acyl chloride into less hazardous compounds.
Materials Required:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Ice bath
-
2.5 M Sodium Hydroxide (NaOH) solution
-
pH paper or pH meter
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Perform all subsequent steps in a certified chemical fume hood.
-
Don appropriate PPE.
-
Place a large beaker containing a stir bar on a stir plate within an ice bath.
-
-
Initial Hydrolysis:
-
For every 1 gram of this compound waste, slowly and cautiously add it in small portions to a stirred, cold 2.5 M solution of sodium hydroxide.[8] The volume of the NaOH solution should be in excess to ensure complete reaction. A general guideline is to use at least 50 mL of 2.5 M NaOH per gram of the acyl chloride.
-
The reaction is exothermic; maintain the temperature of the reaction mixture below 20°C using the ice bath.
-
-
Completion of Reaction:
-
Continue stirring the mixture for at least one hour after the final addition of the acyl chloride to ensure the reaction is complete.
-
-
Neutralization:
-
After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter.
-
The solution should be basic due to the excess sodium hydroxide. If it is acidic, add more 2.5 M NaOH solution until the pH is basic.
-
Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl). Perform this step with caution as it can also generate heat.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains sodium benzo[b]thiophene-2-carboxylate and sodium chloride.
-
Consult your institution's and local environmental regulations for final disposal. In many cases, after neutralization, the solution can be safely flushed down the sanitary sewer with copious amounts of water.[9][10] However, some jurisdictions may require collection by a licensed chemical waste disposal service.[1][11]
-
-
Decontamination:
-
Rinse all contaminated glassware and equipment thoroughly with water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. fishersci.com [fishersci.com]
- 8. epfl.ch [epfl.ch]
- 9. laballey.com [laballey.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling Benzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Benzo[b]thiophene-2-carbonyl chloride (CAS No: 39827-11-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
I. Understanding the Hazards
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1] As an acyl chloride, it is reactive with moisture and water, producing corrosive byproducts.[2] It is categorized as a corrosive solid, acidic, organic, n.o.s. for transport.[3][4]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][5][6] | Protects against splashes and dust that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5][6] Gloves should be inspected for integrity before each use.[7] | Prevents direct skin contact, which can result in severe burns.[1] |
| Body Protection | A chemical-resistant lab coat or apron worn over full-coverage clothing.[2][8] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[10] |
III. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Engineering Controls:
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[2][11]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[12]
-
Spill Kit: Have a spill kit specifically for corrosive materials readily available. This should include an inert absorbent material like sand or vermiculite. Do not use combustible materials for absorption.
B. Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.
-
Dispensing: Open the container slowly and carefully in the fume hood to release any potential pressure.[1] Weigh or measure the required amount using non-sparking tools.[13]
-
Reaction Setup: If using in a reaction, add it to the reaction vessel slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially with water, alcohols, or strong bases.[2]
-
Post-Handling: Tightly seal the container immediately after use.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if no direct contact occurred.[7][12] Do not eat, drink, or smoke in the laboratory area.[12]
IV. Disposal Plan
A. Waste Segregation and Collection:
-
Solid Waste: Dispose of any unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container for corrosive solids.[1]
-
Liquid Waste: Reaction mixtures containing this chemical should be quenched carefully under controlled conditions if necessary, and the resulting waste should be collected in a designated hazardous waste container for corrosive liquids.
-
Empty Containers: "Empty" containers may still contain hazardous residue. Do not rinse with water into the drain. Triple-rinse with an appropriate solvent, collecting the rinsate as hazardous waste. Alternatively, manage the unrinsed container as hazardous waste.
B. Disposal Procedure:
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Ensure that all local, state, and national regulations for hazardous waste disposal are strictly followed.[9] Do not dispose of this chemical down the drain or in regular trash.[7][13]
V. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. leelinework.com [leelinework.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
